Product packaging for Musk xylene(Cat. No.:CAS No. 81-15-2)

Musk xylene

Cat. No.: B129836
CAS No.: 81-15-2
M. Wt: 297.26 g/mol
InChI Key: XMWRWTSZNLOZFN-UHFFFAOYSA-N
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Description

Musk xylene (CAS 81-15-2), chemically defined as 1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene, is a synthetic nitro musk compound developed to mimic natural musk . Historically used as a perfume fixative in cosmetics and detergents, its use has declined due to environmental and safety concerns, making it now a critical substance for environmental and toxicological research . This compound is highly persistent and bioaccumulative in aquatic environments, classifying it as a substance of very high concern (SVHC) under the EU REACH Regulation and leading to its ban in cosmetics in the European Union . For researchers, this compound serves as a model compound for studying the environmental fate and toxicology of persistent organic pollutants (POPs). It is used in analytical method development as a standard for detecting and quantifying nitro musk residues in various matrices, including water, soil, and biological tissues such as human blood, milk, and adipose tissue . Its known effects on liver function, specifically the induction of cytochrome P450 enzymes similar to phenobarbital, make it a compound of interest in mechanistic toxicology and carcinogenicity studies . Hazard Information: this compound is classified as explosive (Division 1.1) and is a suspected human carcinogen (Category 2) . It is also very toxic to aquatic life with long-lasting effects . Disclaimer: This product is intended for research and scientific purposes only. It is strictly labeled "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary applications, or in consumer products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O6 B129836 Musk xylene CAS No. 81-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene
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InChI

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3
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InChI Key

XMWRWTSZNLOZFN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]
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Molecular Formula

C12H15N3O6
Record name 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE
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DSSTOX Substance ID

DTXSID1021405
Record name Musk Xylene
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Molecular Weight

297.26 g/mol
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Physical Description

5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE
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Solubility

In water, 0.15 mg/L at 22 °C, In water, 0.49 mg/L at 25 °C, Slightly soluble in ethanol; soluble in ethyl ether, chloroform
Record name Musk xylene
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Density

0.77 g/cu cm
Record name Musk xylene
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Vapor Pressure

2.25X10-7 mm Hg at 25 °C
Record name Musk xylene
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Color/Form

Plates, needles from alcohol

CAS No.

81-15-2
Record name 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE
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Record name Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-
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Melting Point

111.5 °C
Record name Musk xylene
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Environmental Occurrence and Spatiotemporal Distribution of Musk Xylene

Aquatic Compartments

The primary pathway for musk xylene to enter the environment is through wastewater discharges, leading to its presence in various aquatic systems. canada.caresearchgate.net

Freshwater Systems (Rivers, Lakes, Groundwater)

This compound is frequently detected in freshwater environments, including rivers, lakes, and groundwater, often in the nanogram per liter (ng/L) range. panda.orgnih.gov In a 1994 study of the River Ruhr in Germany, mean concentrations of this compound were reported as 34 ng/L in river water. researchgate.net A review article noted that this compound concentrations in surface water typically range from 0.55 to 1.7 ng/L. nih.gov

Studies in the Great Lakes region of North America have also documented its presence. In Lake Michigan, water samples collected between 1999 and 2000 showed an average this compound concentration of 0.049 ng/L. nih.gov In Hamilton Harbor, Lake Ontario, a concentration of 0.4 ng/L was detected in surface water. nih.gov A study in Taihu Lake, China, found this compound concentrations ranging from 0.12 to 0.58 ng/L. researchgate.net

Groundwater can also be contaminated. nih.gov While specific concentrations are less frequently reported than for surface waters, the application of treated wastewater and biosolids to land is a recognized pathway for this compound to potentially reach groundwater sources. researchgate.netup.pt

Table 1: this compound Concentrations in Freshwater Systems

Environment Location Concentration Range (ng/L) Year of Study Reference
River Water River Ruhr, Germany 20 - 230 1994 researchgate.net
Surface Water General Review 0.55 - 1.7 - nih.gov
Lake Water Lake Michigan, USA ~0.049 (average) 1999-2000 nih.gov
Lake Water Lake Ontario, Canada 0.4 Not specified nih.gov
Lake Water Taihu Lake, China 0.12 - 0.58 2013 researchgate.net

Marine Environments (Coastal Waters, Estuaries)

In marine environments, this compound concentrations are generally low or below detection limits, especially in open sea areas. ospar.org However, its presence is more pronounced in coastal areas and estuaries that receive inputs from rivers and wastewater treatment plants. nih.govcapes.gov.br

A study in the German Bight of the North Sea in 1993 found that in 15 out of 33 samples, this compound was at or below the detection limit of 0.03 ng/L. ospar.org Where detected, concentrations reached up to 0.17 ng/L. ospar.org In a study of the Tamar and Plym Estuaries in the UK, this compound was detected in the final effluent of sewage treatment plants (STPs) discharging into the estuaries at concentrations of 4–7 ng/L, but it was generally not detected in the estuarine and coastal waters themselves, indicating rapid dilution. nih.govcapes.gov.br

Investigations of bivalves along the French coasts between 2010 and 2019 showed widespread occurrence of this compound, although at levels one to two orders of magnitude lower than polycyclic musks. ifremer.fr Median concentrations in shellfish were 0.007 ng/g wet weight (ww). gnest.org The presence of the compound in marine biota indicates its bioavailability in these ecosystems. ifremer.fr A significant decreasing trend in this compound concentrations was observed in this study, likely reflecting restrictions on its use. ifremer.fr

Table 2: this compound Concentrations in Marine Environments

Environment Location Concentration Range Year of Study Reference
Seawater North Sea (German Bight) <0.03 - 0.17 ng/L 1993 researchgate.netospar.org
Estuarine/Coastal Water Tamar & Plym Estuaries, UK Generally not detected 2010 nih.govcapes.gov.br
Bivalves (Shellfish) French Coasts Median: 0.007 ng/g ww 2010-2012 gnest.org

Wastewater Treatment Plant (WWTP) Influent and Effluent Concentrations

Wastewater treatment plants are the primary conduits for this compound entering the aquatic environment. researchgate.net The compound is consistently found in both raw (influent) and treated (effluent) wastewater. canada.ca

In a German sewage plant in 1994, the mean concentration of this compound in influent was 25 ng/L, while the effluent concentration was 30 ng/L. researchgate.net A study at a WWTP in Brno-Modřice found this compound at a concentration of 40.55 ng/L in wastewater. researchgate.net In the UK, final effluent samples from STPs discharging into the Tamar and Plym estuaries showed this compound concentrations of 4–7 ng/L. nih.govcapes.gov.br Studies in Canada have also reported measurable concentrations in both influent and effluent. canada.ca

The removal efficiency of this compound in conventional WWTPs is often incomplete. researchgate.net While some of the compound is removed through sorption to sludge, a significant fraction can pass through the treatment process and be discharged into receiving waters. canada.caacs.org The presence of this compound metabolites in WWTP effluents indicates that some biodegradation does occur during treatment. canada.ca

Table 3: this compound Concentrations in WWTP Influent and Effluent

WWTP Location/Study Influent Conc. (ng/L) Effluent Conc. (ng/L) Year of Study Reference
Germany 25 (mean) 30 (mean) 1994 researchgate.net
Brno-Modřice, Czech Rep. Not specified 40.55 2010 researchgate.net
Tamar & Plym Estuaries, UK Not specified 4 - 7 2010 nih.govcapes.gov.br
San Francisco Bay Area, USA Not specified 130 - 240 2008 nih.gov

Terrestrial and Atmospheric Compartments

Beyond aquatic systems, this compound is found in soils, sediments, and the atmosphere, reflecting its persistence and potential for transport. panda.org

Sediment and Soil Matrices

Due to its lipophilic nature, this compound tends to adsorb to particulate matter in water, eventually settling into sediments. panda.org Sediments in rivers, lakes, and estuaries often act as a sink for this compound. In San Francisco Bay, sediments contained a mean this compound concentration of 0.034 ng/g. nih.gov Core samples from Lake Ontario sediments showed a historical trend, with concentrations of 0.85 ng/g dry weight in layers corresponding to 1960, decreasing to non-detectable levels by 1990. nih.gov

Soil contamination primarily occurs through the agricultural application of sewage sludge (biosolids). researchgate.netpanda.org this compound that has partitioned to sludge during wastewater treatment can be introduced directly to the terrestrial environment. panda.org A Dutch study estimated that the application of sewage sludge could lead to a soil concentration of about 0.29 mg/kg, though this was based on worst-case assumptions. researchgate.netnih.gov Studies monitoring soil cores from land application sites have confirmed the presence of this compound at ng/g concentrations. nih.gov

Table 4: this compound Concentrations in Sediment and Soil

Matrix Location Concentration Range Year of Study Reference
Sediment San Francisco Bay, USA 0.034 ng/g (mean) 2008 nih.gov
Sediment (Core) Lake Ontario, USA 0.0 - 0.85 ng/g dw 2003 nih.gov
Soil Netherlands (Predicted) ~0.29 mg/kg 1997 researchgate.netnih.gov
Soil (Cores) Land Application Site, USA Detected at ng/g levels 2012 nih.gov

Atmospheric Presence (Indoor and Outdoor Air)

This compound can be released into the atmosphere due to its use in various consumer products like air fresheners and cosmetics. greenpeace.topanda.org Consequently, it has been detected in both indoor and outdoor air. panda.org Indoor air concentrations are generally higher than outdoor concentrations, reflecting the direct sources within buildings. greenpeace.to

Studies have detected nitro musks, including this compound, in indoor air and dust. greenpeace.to For instance, trace levels of this compound were detected in the on-site air of wastewater treatment plants. rsc.org While polycyclic musks are typically found at much higher concentrations in air, the presence of this compound indicates that inhalation is a potential route of exposure. greenpeace.topanda.org Outdoor air can become contaminated through volatilization from water bodies and WWTPs, although long-range atmospheric transport is considered to have low potential. rsc.org

Table 5: this compound Presence in Atmospheric Compartments

Compartment Finding Location/Study Context Reference
Indoor Air Detected in indoor air and dust General, Berlin (Germany) greenpeace.to
Outdoor Air Detected in outdoor air General panda.org
WWTP On-site Air Detected at trace levels Urban Environment Study rsc.org
Remote Air Not found in remote Arctic air Urban Environment Study rsc.org

Biota and Food Web Contamination

This compound's lipophilic nature and resistance to degradation contribute to its accumulation in the fatty tissues of organisms. researchgate.netnih.gov This section details the extent of its contamination across various biological systems.

Bioaccumulation in Aquatic Biota (Fish, Mussels, Invertebrates)

This compound has been consistently detected in a variety of aquatic organisms, a direct consequence of its discharge into wastewater and subsequent persistence in aquatic environments. nih.govpanda.org The compound's high tendency to bioaccumulate is demonstrated by its significant bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from water. researchgate.netcoastalwiki.org

Experimental studies in fish have reported a wide range of BCF values, from 640 to 6,740 L/kg. europa.eu A BCF of 4,400 L/kg was selected for the hazard evaluation of this compound in Europe. industrialchemicals.gov.au In some cases, such as in eels from a sewage water pond, bioaccumulation factors have been measured as high as 40,000. europa.eu

Concentrations of this compound have been documented in various aquatic species. For instance, in the early 1980s, average concentrations in Japan were 53.9 µg/kg in the viscera of freshwater fish, 16.0 µg/kg in fish muscle, and 2.7 µg/kg in marine shellfish. iarc.fr More recent studies have continued to find this compound in aquatic life. For example, low levels of 0.01-0.04 mg/g fat were detected in mussel samples. iarc.fr Farmed trout in Denmark were found to contain 13.7 µg/kg fresh weight of this compound. industrialchemicals.gov.au In Chinese sturgeon, this compound was found in all adipose and roe samples, with concentrations of 1.1-13 ng/g wet weight and 0.6-4.6 ng/g wet weight, respectively. pku.edu.cn

Metabolites of this compound, such as 4-amino-musk xylene, are also frequently detected in aquatic biota, sometimes at higher concentrations than the parent compound. europa.eunih.gov In carp (B13450389) from Lake Mead, Nevada, the monthly average concentrations of 4-amino this compound (8 to 40 ng/g wet mass) were 10 to 100 times greater than those of this compound itself (0.4 to 0.9 ng/g wet mass). nih.govrsc.org

Table 1: this compound Concentrations in Aquatic Biota

Species Tissue Concentration Location Source
Freshwater Fish Viscera 53.9 µg/kg Japan iarc.fr
Freshwater Fish Muscle 16.0 µg/kg Japan iarc.fr
Marine Shellfish - 2.7 µg/kg Japan iarc.fr
Mussels - 0.01-0.04 mg/g fat - iarc.fr
Farmed Trout - 13.7 µg/kg fresh weight Denmark industrialchemicals.gov.au
Chinese Sturgeon Adipose 1.1-13 ng/g wet weight China pku.edu.cn
Chinese Sturgeon Roe 0.6-4.6 ng/g wet weight China pku.edu.cn
Eel - BAF up to 40,000 Sewage water pond europa.eu
Carp - 0.4-0.9 ng/g wet mass Lake Mead, NV, USA nih.govrsc.org
4-amino-musk xylene in Carp - 8-40 ng/g wet mass Lake Mead, NV, USA nih.govrsc.org

Presence in Terrestrial Biota

The presence of this compound extends beyond the aquatic environment into terrestrial ecosystems. This is partly due to the application of sewage sludge, or "biosolids," containing this compound to agricultural land. panda.org From the soil, it can be taken up by organisms, entering the terrestrial food chain. One notable finding was the detection of musk tibetene, a related nitromusk, in polar bear liver in Greenland and the Faroe Islands at a concentration of 6 ng/g wet weight, suggesting the potential for long-range transport and accumulation of these compounds in remote terrestrial wildlife. industrialchemicals.gov.au

Trophic Transfer and Potential for Biomagnification in Food Chains

The potential for this compound to biomagnify, meaning its concentration increases at successively higher levels in the food chain, is a subject of ongoing investigation. coastalwiki.org Calculations have suggested that this compound has the potential to biomagnify in the food webs of air-breathing animals. industrialchemicals.gov.au However, evidence from aquatic food webs is less clear, with some studies indicating no significant biomagnification. ospar.org The presence of this compound metabolites, which can be more mobile in the environment, further complicates the assessment of trophic transfer.

Human Biomonitoring and Matrix Concentrations

Human exposure to this compound is evident from its detection in various human tissues and fluids. researchgate.netnih.gov This is a result of both environmental exposure and the use of consumer products containing this synthetic fragrance. nih.govpanda.org

Detection in Adipose Tissue

Due to its lipophilic properties, this compound accumulates in human adipose (fat) tissue. researchgate.netindustrialchemicals.gov.au Studies in northern Germany have reported residue levels ranging from 0.02 to 0.22 mg/kg fat. researchgate.net In some instances, this compound has been found in the fat tissue of children and newborns at concentrations up to 0.6 mg/kg lipid. ethz.ch The detection of this compound in human adipose tissue serves as a clear indicator of long-term exposure to this compound. europa.eu

Table 2: this compound Concentrations in Human Adipose Tissue

Population Concentration Location Source
General Population 0.02-0.22 mg/kg fat Northern Germany researchgate.net
Children and Newborns Up to 0.6 mg/kg lipid - ethz.ch

Presence in Blood Serum/Plasma

This compound has also been measured in human blood samples, providing a snapshot of more recent exposure. researchgate.netresearchgate.net A study of the general population in 1993 found that 92% of 72 blood plasma samples tested positive for this compound, with a median concentration of 0.24 µg/L and a range of <0.1 to 1.12 µg/L. nih.gov A follow-up study in 1998 showed a significant decrease, with only 12% of 41 samples testing positive and a median concentration below 0.1 µg/L. nih.gov This decline is attributed to the discontinued (B1498344) use of this compound in detergents in Germany since 1993. nih.gov

In a separate analysis of 72 human blood samples, 66 had this compound concentrations ranging from 0.10 to 1.12 µg/L of plasma, with a median concentration of 0.24 µg/L. researchgate.net However, a more recent study in 11 cities in China did not detect this compound in any of the 204 blood specimens analyzed, which may be related to restrictions on its use. oup.com

Table 3: this compound Concentrations in Human Blood Plasma/Serum

Year of Study Detection Rate Median Concentration (µg/L) Concentration Range (µg/L) Location Source
1993 92% 0.24 <0.1 - 1.12 Germany nih.gov
1998 12% <0.1 <0.1 - 0.29 Germany nih.gov
Undisclosed 91.7% 0.24 0.10 - 1.12 - researchgate.net
2010 0% Not Detected Not Detected China oup.com

Levels in Breast Milk

This compound has been detected in human breast milk in numerous studies across various geographical regions, indicating maternal transfer to nursing infants. Its lipophilic nature facilitates its accumulation in the lipid-rich matrix of breast milk. Concentrations vary significantly depending on the region, study period, and individual patterns of personal care product use.

A 2007 study of breast milk samples from Massachusetts, USA, found this compound in 36% of the samples, with concentrations ranging from less than 2 to 150 nanograms per gram (ng/g) lipid weight, and a mean concentration of 30.0 ng/g lipid weight. valleybreastfeeding.orgnih.govresearchgate.net These levels were noted to be comparable to those found in Denmark in 1999 but lower than concentrations reported in Germany. valleybreastfeeding.org In contrast, a study conducted in Sweden between 1996 and 2003 on milk from primiparae women reported a median this compound concentration of 9.5 ng/g lipid. vscht.cznih.gov Research in Shanghai, China, identified a median concentration of 6.6 ng/g lipid weight in breast milk.

Older studies from 1994 reported nitro musk levels, including this compound, in human milk samples ranging from 0.01 to 0.19 milligrams per kilogram (mg/kg) of fat. nih.gov Unlike many persistent organic pollutants, maternal age has not been found to correlate with the concentration of this compound in breast milk. valleybreastfeeding.orgnih.govnih.gov However, a trend of decreasing concentrations has been observed with an increasing number of previously breast-fed children, though this correlation was not always statistically significant. valleybreastfeeding.orgnih.gov The presence of this compound in breast milk is a direct route of exposure for infants, with one study estimating the average daily intake for an infant in the United States to be 297 ng. valleybreastfeeding.orgnih.govacs.org

The following table summarizes the reported concentrations of this compound in human breast milk from various international studies.

Country/RegionSampling Year(s)Concentration (ng/g lipid weight)Detection FrequencyReference
USA (Massachusetts)2004Mean: 30.0; Range: &lt;2 - 15036% valleybreastfeeding.orgresearchgate.net
Sweden (Uppsala)1996-2003Median: 9.5Not Specified researchgate.netvscht.cz
China (Shanghai)Not SpecifiedMedian: 6.652%
Denmark1999Mean: 9.44Not Specified researchgate.net
GermanyNot SpecifiedMean: 30.0Not Specified researchgate.net
Germany2005Mean: 8.0Not Specified researchgate.net

Global and Regional Concentration Trends in Environmental and Biological Matrices

The concentration trends of this compound in the environment and in living organisms have been influenced by changes in its production, use, and regulation over the past several decades. A general global trend shows a significant decline in the use of nitro musks, including this compound. Global usage of nitro musks decreased from approximately 2,450 metric tons in 1987 to 800 metric tons in 2000. rsc.org More specifically, the combined worldwide consumption of this compound and musk ketone fell from 300 tons in 1995 to 200 tons in 2000. panda.org This reduction, driven by environmental concerns and voluntary industry phase-outs, has led to decreasing concentration trends in many regions, particularly in Europe.

Environmental Matrices:

In Europe, long-term monitoring has confirmed a steady decrease in this compound concentrations. ospar.org In Germany, an extensive monitoring program in the River Main catchment area, including analyses of suspended matter from 1996 to 2000, showed a clear downward trend for several synthetic musks, with this compound often falling below detection limits in later years. ospar.org Similarly, a review of surface water data in Germany showed a decrease in the concentrations of other synthetic musks between the periods before 1995 and after 1996. ospar.org In the marine environment, studies of bivalves from French coastal areas between 2010 and 2019 revealed a significant decreasing temporal trend for this compound, while other synthetic musks showed stable concentrations. ifremer.fr

In North America, the trends for synthetic musks have been more complex. While this compound use has declined, the use of its replacements, polycyclic musks, increased for a period. rsc.org Studies of dated sediment cores from the Great Lakes have shown that levels of some synthetic musks increased significantly over the last few decades, reflecting consumption patterns in the United States. panda.orgresearchgate.net For instance, in Lake Erie, the accumulation rates of the polycyclic musk HHCB corresponded to a doubling time of 8 to 16 years. researchgate.net this compound was detected in sediment cores from Lake Ontario, but its long-term trend in this specific matrix is less clear compared to the more heavily used polycyclic musks. researchgate.net

Biological Matrices:

Trends in biological samples largely mirror those in the surrounding environment. In Europe, concentrations of this compound in human tissues have been declining. A study of mother's milk in Sweden demonstrated a significant decline in this compound levels between 1996 and 2003. vscht.cznih.gov This is consistent with other German studies that indicated a decrease in nitro musk levels in human milk from 1993 to 1996 and in human plasma between 1992 and 1998. vscht.czpanda.org The decreasing trend in biota is further supported by the analysis of marine bivalves along the French coast, which showed a significant reduction in this compound contamination over an eight-year period (2010-2019). ifremer.fr

Environmental Fate and Transport Mechanisms of Musk Xylene

Persistence and Degradation Pathways

Musk xylene is recognized for its high persistence in the environment, particularly in water and soil. canada.cacanada.ca Its chemical structure, characterized by a substituted benzene (B151609) ring with nitro groups and a tert-butyl group, makes it resistant to rapid degradation. acs.org However, under specific conditions, both biotic and abiotic processes can contribute to its transformation.

Biodegradation Kinetics and Mechanisms

The biodegradation of this compound is generally a slow process, with its rate and mechanism being highly dependent on the environmental conditions, especially the presence or absence of oxygen. researchgate.net

Under aerobic conditions, this compound is considered to be very persistent. europa.eu Studies have shown that it is not readily biodegradable in the presence of oxygen. nih.gov For instance, in a Japanese MITI I test, this compound at a concentration of 100 mg/L only reached 2% of its theoretical biochemical oxygen demand (BOD) in four weeks using an activated sludge inoculum. nih.gov Similarly, another study found no significant biodegradation of 14C-labeled this compound in activated sludge over a 28-day period. nih.gov Research using freshwater microbial communities also showed no significant net community biomass formation when incubated with this compound, further supporting its resistance to aerobic degradation. nih.govunil.ch

Interactive Table: Aerobic Biodegradation Studies of this compound

Test SystemConcentration of this compoundInoculumDurationBiodegradationReference
MITI I Test100 mg/LActivated Sludge (30 mg/L)4 weeks2% of Theoretical BOD nih.gov
Activated SludgeNot specified (14C-labeled)Activated Sludge28 daysNot readily biodegradable nih.gov
Freshwater Microbial CommunityNot specifiedFreshwater MicrobesNot specifiedNo significant biomass formation nih.govunil.ch

In contrast to its stability in aerobic environments, this compound can undergo biotransformation under anaerobic conditions. wikipedia.org The primary pathway for this transformation is the reduction of one or more of its nitro groups to form amino derivatives. researchgate.netindustrialchemicals.gov.au This process has been observed in sewage treatment plants, where anaerobic zones facilitate the reduction. nih.govospar.org The resulting metabolites, such as 2-amino-musk xylene and 4-amino-musk xylene, have been detected in wastewater treatment plant effluents. researchgate.net The half-life for the extractable portion of this compound in anaerobic sediment has been estimated to be 60 days or less. europa.euwikipedia.org This anaerobic degradation is a key factor in the removal of this compound from wastewater, with removal rates in treatment plants reported to be as high as 95-98.7%. canada.canih.gov

Microbial communities are central to the environmental degradation of this compound, particularly through anaerobic pathways. mdpi.com Specific microorganisms within these communities possess the enzymatic machinery to reduce the nitro groups of this compound. nih.gov For example, intestinal microflora have been shown to be capable of metabolizing this compound through nitroreduction. nih.gov The composition and activity of the microbial community, influenced by factors like soil pH and oxygen availability, determine the rate and extent of degradation. mdpi.com While aerobic microorganisms show limited ability to break down this compound, anaerobic microbial populations in environments like sewage sludge and sediments play a significant role in its transformation. researchgate.netnih.gov

Anaerobic Biotransformation, Including Nitro Group Reduction

Abiotic Degradation Processes

This compound can be degraded by photochemically-produced hydroxyl radicals in the atmosphere. nih.gov The estimated half-life for this reaction in the air is approximately 19 days. nih.gov In water, this compound is susceptible to direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.gov

Studies have demonstrated rapid photolytic degradation in water under laboratory conditions. One study reported a 95% conversion of this compound in water after 60 minutes of irradiation, corresponding to a half-life of about 10 minutes. europa.eu Another study using a UV lamp found a half-life of 2 minutes. europa.eu In sterilized natural seawater under simulated sunlight, the half-life was 9.4 minutes. europa.eu Based on this, estimated environmental half-lives at 50°N latitude were calculated to be 2.8 days in spring, 1.8 days in summer, 5.4 days in autumn, and 12 days in winter. europa.eu

Interactive Table: Photolytic Degradation of this compound

MediumLight SourceHalf-lifeReference
WaterIrradiation (λ > 280 nm)~10 minutes europa.eu
WaterUV lamp (λ > 265 nm)2 minutes europa.eu
Sterilized Natural SeawaterSimulated Sunlight9.4 minutes (lab) europa.eu
AirPhotochemically-produced hydroxyl radicals~19 days (estimated) nih.gov
Water (50°N Spring)Sunlight (estimated)2.8 days europa.eu
Water (50°N Summer)Sunlight (estimated)1.8 days europa.eu
Water (50°N Autumn)Sunlight (estimated)5.4 days europa.eu
Water (50°N Winter)Sunlight (estimated)12 days europa.eu
Hydrolysis Stability Investigations

This compound is generally considered to be stable against hydrolysis under typical environmental conditions. nih.gov This stability is attributed to the absence of functional groups that are susceptible to hydrolysis in its chemical structure. nih.gov However, some research suggests that the compound may undergo slow hydrolysis in water. canada.ca Its persistence in the aqueous phase is notable, with one source indicating it can take over 150 days for a given concentration to be halved in water. coastalwiki.org While direct environmental hydrolysis is not considered a primary degradation pathway, laboratory procedures have utilized alkaline hydrolysis to release this compound metabolites bound to proteins, such as hemoglobin in fish, for analytical purposes. oup.com

Bioaccumulation and Bioconcentration Dynamics

This compound demonstrates a significant potential for bioaccumulation and bioconcentration in aquatic organisms, largely driven by its lipophilic nature. pku.edu.cn

Bioconcentration Factors (BCFs) Across Diverse Aquatic Species

The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water, has been determined for this compound in numerous studies. These studies show a wide range of BCF values, which can be attributed to different methodologies and species-specific characteristics. greenpeace.to For regulatory purposes, such as risk assessments in Europe, a "weight of evidence" approach has led to the adoption of BCF values of 4100 L/kg or 4400 L/kg. greenpeace.toeuropa.eu

Reported BCF values for this compound vary significantly across different aquatic species, with measured values ranging from as low as 290 to as high as 6,810 in controlled studies. nih.goveuropa.eud-nb.info Furthermore, bioaccumulation factors (BAF), which account for uptake from all environmental sources including diet, have been reported to reach up to 40,000 in eels from a sewage treatment pond, highlighting extreme accumulation in certain species. europa.euindustrialchemicals.gov.au

Species (Common Name)Species (Latin Name)Factor TypeValue (L/kg wet weight)Reference
EelAnguilla anguillaBAFup to 40,000 europa.euindustrialchemicals.gov.au
Carp (B13450389)Cyprinus carpioBCF3,250 - 6,810 industrialchemicals.gov.au
General Fish-BCF (for risk assessment)4,400 europa.euindustrialchemicals.gov.au
General Fish-BCF (for risk assessment)4,100 greenpeace.to
TenchTinca tincaBCF2,400 d-nb.info
General Fish-BCF1,600 ospar.org
General Fish-BCF Range1,400 - 6,740 europa.eu
RuddScardinus erythrophthalmusBCF/BAF290 d-nb.infoindustrialchemicals.gov.au

Factors Influencing Bioaccumulation Potential (e.g., Partitioning Coefficients, Metabolic Capacity)

Several key factors govern the bioaccumulation potential of this compound.

Partitioning Coefficients: The n-octanol/water partition coefficient (Kow) is a key indicator of a substance's lipophilicity, or its tendency to partition into fatty tissues. This compound has a high log Kow value, with most reliable measurements reported as 4.9. nih.govindustrialchemicals.gov.auospar.org This high value indicates a strong affinity for lipids, which drives its accumulation in the fatty tissues of organisms. pku.edu.cn

Metabolic Capacity: The ability of an organism to metabolize and excrete a compound significantly influences its bioaccumulation. While this compound is persistent, evidence shows it undergoes biotransformation in aquatic organisms. ospar.org Studies have found that a significant portion of the residue in fish consists of more polar metabolites, primarily through the reduction of one of the nitro groups to form an amino group. europa.euospar.org The 4-amino-musk-xylene (4-NH2-MX) metabolite is often found in biota, sometimes at concentrations higher than the parent this compound itself. europa.eunih.gov This metabolic conversion to more water-soluble forms is a crucial process affecting the net accumulation of the parent compound. greenpeace.tonih.gov For instance, some marine mammals are thought to have a high metabolic capacity for nitro musks, resulting in lower detected residue levels. nih.gov

Species-Specific Accumulation and Depuration Rates

The accumulation and elimination of this compound vary considerably among different species. pku.edu.cnnih.gov This species-dependent bioaccumulation is evident in the vast differences in BAFs observed between species like eel and rudd, which may be linked to differences in lipid content, feeding habits, and metabolic capabilities. europa.euindustrialchemicals.gov.aunih.gov Studies on bivalves also suggest that different species, such as mussels and oysters, may accumulate related musks to different extents, possibly due to varying rates of metabolization. researchgate.net

Depuration, the process of eliminating a substance from an organism, is also a critical factor. The rate of depuration is influenced by factors such as the fish's lipid content. oecd.orgservice.gov.uk For this compound, an apparent depuration rate constant (kT) of 0.022 per day has been measured in rainbow trout. acs.org

Sorption and Partitioning Behavior in Environmental Media

Due to its chemical properties, this compound has a high tendency to move from water and partition into solid phases like soil, sediment, and suspended particles. coastalwiki.orgospar.org

Adsorption to Suspended Particulate Matter and Sediments

This compound's high lipophilicity and low water solubility contribute to its strong tendency to adsorb to organic matter. ospar.org Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be around 6,300, which indicates that it is expected to be largely immobile in soil and to bind strongly to sediment and suspended solids in aquatic environments. nih.govechemi.com This behavior is confirmed by monitoring data, which has detected this compound in suspended particulate matter (SPM) and sediments. ospar.org When released into wastewater, a portion of this compound is removed by adsorbing to sludge. ospar.org This sludge, if applied to land, can then become a source of this compound to terrestrial environments. canada.ca In rivers and other water bodies, this sorption to particles is a key process, leading to the accumulation of the compound in bottom sediments. unlv.eduresearchgate.net Studies have also shown that this compound can adsorb to microplastics in the aquatic environment. researchgate.net

Sorption to Sewage Sludge and Biosolids

Due to its chemical properties, this compound has a high tendency to be removed from wastewater during treatment processes through adsorption to sludge. ospar.orgindustrialchemicals.gov.au This partitioning behavior is a critical step in its environmental distribution.

The lipophilic nature of this compound, characterized by a high octanol-water partition coefficient (log Kow of 4.9), drives its strong affinity for the solid phase in wastewater treatment plants (WWTPs). industrialchemicals.gov.aunih.govwikipedia.org As a result, a significant fraction of the this compound entering WWTPs, estimated to be up to 60%, is partitioned into sewage sludge. industrialchemicals.gov.aunih.gov

The solid-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc) are key parameters used to quantify this sorption potential. A higher Kd value indicates a greater tendency for a chemical to associate with the solid phase. For this compound, an estimated Koc of 12,400 suggests it is expected to be immobile in soil. nih.gov Another estimation places the Koc at 6,300. echemi.com These high values are indicative of strong sorption to sludge and biosolids. core.ac.uk

The application of sewage sludge, or biosolids, to agricultural land as a fertilizer is a common practice. mst.dk This provides a direct pathway for this compound accumulated in the sludge to enter the terrestrial environment. nih.govresearchgate.net Once in the soil, its strong adsorption to soil particles is expected to limit its mobility. nih.gov However, the persistence of this compound in soil, with a reported half-life of less than 60 days, is a factor to consider. coastalwiki.org Studies have detected this compound in digested biosolids at concentrations up to 300 ng/g dry weight. researchgate.net

Table 1: Sorption Coefficients of this compound

Parameter Value Description Source
Log Kow 4.9 Octanol-water partition coefficient, indicating high lipophilicity. nih.govwikipedia.org
Estimated Koc 12,400 Organic carbon-normalized sorption coefficient, suggesting immobility in soil. nih.gov
Estimated Koc 6,300 Another estimation of the organic carbon-normalized sorption coefficient. echemi.com

Volatilization and Long-Range Atmospheric Transport Potential

The potential for a chemical to volatilize from water or soil surfaces and undergo long-range atmospheric transport is determined by its physical-chemical properties, primarily its vapor pressure and Henry's Law constant.

This compound has a low vapor pressure of 2.25 x 10-7 mm Hg at 25°C, which suggests it will exist in both the vapor and particulate phases in the atmosphere. nih.gov The Henry's Law constant for this compound is estimated to be 5.9 x 10-7 atm-cu m/mole. nih.gov This value indicates that this compound is essentially nonvolatile from water surfaces. nih.gov The estimated volatilization half-life from a model river is 110 days, and for a model lake, it is over a year. nih.gov Volatilization from moist soil surfaces may be a slow but potential fate process, though it is expected to be attenuated by adsorption to soil. nih.gov

Despite its low volatility, the potential for long-range atmospheric transport of this compound has been a subject of discussion. rsc.org Once in the atmosphere, vapor-phase this compound can be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is between 7.3 and 19 days. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov

The detection of this compound in remote environments, such as alpine lakes and glaciers, suggests that some degree of atmospheric transport does occur. industrialchemicals.gov.au One study reported an average concentration of 0.014 ng/cu m in air samples from Lake Michigan, although this value was not corrected for field blanks. nih.gov However, other research indicates a low potential for long-range atmospheric transport, with some studies not finding synthetic musk compounds in remote Arctic air. rsc.orgrsc.org The debate continues, with some models classifying this compound as a chemical with high persistence but low long-range transport potential. nih.govrsc.org

Table 2: Physicochemical Properties and Atmospheric Fate of this compound

Parameter Value Implication Source
Vapor Pressure 2.25 x 10-7 mm Hg (at 25°C) Exists in both vapor and particulate phases in the atmosphere. nih.gov
Henry's Law Constant 5.9 x 10-7 atm-cu m/mole Essentially nonvolatile from water surfaces. nih.gov
Atmospheric Half-life (vs. OH radicals) 7.3 - 19 days Subject to degradation in the atmosphere. nih.gov
Volatilization Half-life (Model River) 110 days Slow volatilization from water. nih.gov
Volatilization Half-life (Model Lake) > 1 year Very slow volatilization from water. nih.gov

Metabolism and Biotransformation Pathways in Biological Systems

Identification and Characterization of Musk Xylene Metabolites

The biotransformation of this compound primarily involves the reduction of its nitro groups, resulting in the formation of amino metabolites. These metabolites are generally more polar than the parent compound, facilitating their excretion from the body.

Monoamino and Diamino Metabolites (e.g., 4-amino-Musk Xylene, 2-amino-Musk Xylene)

A key step in the metabolism of this compound is the reduction of one of its nitro groups to an amino group, forming monoamino metabolites. nih.gov The primary monoamino metabolites identified are 4-amino-musk xylene (4-amino-1,3-dimethyl-2,6-dinitro-5-tert-butylbenzene) and 2-amino-musk xylene (2-amino-1,3-dimethyl-4,6-dinitro-5-tert-butylbenzene). nih.govnih.gov Studies have shown that 4-amino-musk xylene is often the main metabolite found in biota, with its concentrations sometimes exceeding those of the parent this compound. nih.gov For instance, in tenches from a sewage pond, the maximum concentration of 4-amino-musk xylene was found to be 3600 µg/kg lipid. nih.gov

Further reduction can lead to the formation of diamino metabolites, although these are generally found in lower concentrations. The reduction of the 2-nitro group of this compound to an amino group is considered a crucial metabolic step. nih.gov This initial transformation can be followed by further metabolic processes. nih.gov

Polar Metabolites and Their Chemical Structures

Beyond the primary amino metabolites, further biotransformation of this compound leads to the formation of more polar metabolites. These are often created through hydroxylation, where a hydroxyl group is added to the molecule. nih.gov For example, in rats, hydroxylated analogues formed by the oxidation of the ring methyl group have been identified as major aglycones, which are then conjugated for excretion. nih.gov

In studies on rats, several polar metabolites have been identified in feces, bile, and urine, including 2-amino-3-hydroxymethyl-musk xylene and 2-amino-5-tert-butanol-musk xylene. nih.gov Another metabolite, 4-amino-3-hydroxymethyl-musk xylene, was detected in urine. nih.gov These hydroxylated and subsequently conjugated metabolites are more water-soluble, which facilitates their elimination from the body. nih.gov The formation of these polar metabolites is a significant detoxification pathway. nih.govospar.org

Biotransformation Processes in Organisms

The metabolic fate of this compound varies among different organisms, influenced by their specific enzymatic systems and physiological characteristics.

Metabolic Conversion in Aquatic Organisms (e.g., Fish, Mussels)

Aquatic organisms, such as fish and mussels, are known to metabolize this compound. nih.gov The primary metabolic pathway in these organisms is the reduction of the nitro groups to amino groups. ospar.orggreenpeace.to Studies have detected amino metabolites of this compound in fish. ospar.org For example, 4-amino-musk xylene has been identified as a significant metabolite in various fish species. nih.gov

The biotransformation rate can vary between species. For instance, a study on freshwater fish and mussels revealed species-dependent bioaccumulation, suggesting that the metabolism of these compounds in fish should not be overlooked. nih.gov Evidence of degradation has been shown in fish bioaccumulation studies, where the presence of more polar metabolites indicates active biotransformation. ospar.org The detection of bound 4-amino-musk xylene metabolites in carp (B13450389) hemoglobin further confirms the metabolic conversion of this compound in fish. oup.comnih.gov

Mammalian Metabolism and Excretion Routes

In mammals, this compound is metabolized primarily in the liver. nih.govinchem.org The main route of metabolism involves the reduction of a nitro group to an amino group, a process that can be carried out by the intestinal microflora. wikipedia.orgresearchgate.net This leads to the formation of metabolites like p-NH2-musk xylene. wikipedia.org

Following oral administration in rats, this compound and its metabolites are excreted primarily through the feces via bile, with a smaller portion eliminated in the urine. nih.gov Identified metabolites in rat excreta include 2-amino-musk xylene, 4-amino-musk xylene, and further hydroxylated and acetylated derivatives. nih.gov The reduction of the 2-nitro group is a key step in this metabolic process. nih.gov In humans, the elimination half-life of this compound from blood plasma has been estimated to be between 63 and 107 days. nih.gov The metabolite 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzene has been detected in human urine. nih.gov

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

In vitro studies using cellular and subcellular fractions, such as liver microsomes, have provided valuable insights into the metabolic pathways of this compound. nih.govsfu.ca These studies have shown that this compound can induce cytochrome P450 enzymes, particularly those in the CYP2B family. nih.govnih.gov In mouse hepatic microsomes, this compound treatment led to an increase in total cytochrome P-450 levels. nih.gov

Interestingly, while inducing these enzymes, this compound has also been shown to inhibit CYP2B enzymes in vitro. nih.gov The reduction of this compound to its amino metabolites has been observed in these in vitro systems. researchgate.net For example, the reduction of this compound to amino-musk xylene metabolites has been demonstrated to increase estrogenic potency in an in vitro E-screen assay using human MCF-7 cells. researchgate.net In vitro studies using human and hairless guinea pig skin have also been conducted to measure the percutaneous absorption of this compound, showing that it was not metabolized during the 24-hour absorption study. nih.gov

Influence on Endogenous Biochemical Pathways

This compound has been shown to interact with and modulate key biochemical pathways involved in the defense against foreign chemicals (xenobiotics). These interactions primarily involve cellular transport systems and metabolic enzyme families.

Interactions with Multixenobiotic Efflux Transporters (e.g., P-glycoprotein, MRPs)

Multixenobiotic resistance (MXR) or multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), function as a primary cellular defense mechanism by actively pumping a wide range of xenobiotics out of cells. nih.govscispace.com Inhibition of these transporters can lead to increased intracellular accumulation of toxic substances. nih.gov

Research has demonstrated that this compound can inhibit the activity of these efflux transporters. Studies on the marine mussel Mytilus californianus have shown that both nitromusks, including this compound, and polycyclic musks can inhibit the efflux of a model P-gp substrate, rhodamine B. nih.gov Notably, nitromusks were found to be more effective inhibitors than polycyclic musks. nih.gov The inhibitory effects of different musk compounds were also observed to be additive. nih.gov The sensitivity of this transport system to known P-gp inhibitors like verapamil (B1683045) and quinidine (B1679956) suggests that the activity in these mussels is associated with a P-gp-like transporter. nih.gov Further research has confirmed that synthetic musks, including this compound, can inhibit these efflux proteins in mussels. researchgate.net This interaction classifies this compound as a "Transporter-Interfering Chemical" (TIC), a compound that can directly bind to and interfere with the function of these transport proteins. nih.gov

Modulation of Cytochrome P450 Enzyme Systems

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds. This compound has been identified as a significant modulator of this enzyme system in various animal models.

In rats, this compound is a potent and specific inducer of certain CYP enzymes. capes.gov.brnih.gov Studies have shown that it strongly and preferentially induces cytochrome P450 1A2 (CYP1A2). capes.gov.brnih.gov Following treatment, the levels of CYP1A2 in rat liver microsomes increased significantly, while the induction of CYP1A1 was minimal. capes.gov.brnih.gov this compound also increases the total content of cytochrome P-450 and cytochrome b5 in rat liver. capes.gov.brnih.gov

Further investigations in male F344 rats revealed that oral administration of this compound leads to a two- to four-fold increase in the activity of CYP1A, CYP2B, and CYP3A enzymes. nih.gov While the increased activity of CYP1A and CYP3A was consistent with small increases in their respective protein levels, a notable discrepancy was observed for CYP2B. nih.gov Despite only a threefold increase in CYP2B enzyme activity, the protein levels were elevated nearly 50-fold. nih.gov This suggests that while this compound induces the expression of the CYP2B protein, primarily through the transcriptional activation of the CYP2B1 gene, the resulting enzyme is largely in a catalytically inactive form. nih.goveuropa.eu This mechanism of inducing an inactive protein appears to be a distinctive feature of this compound compared to other compounds like musk ketone, which induces high levels of active CYP2B. nih.goveuropa.eu Similar effects, including the induction of inactive CYP2B, have also been observed in mice. europa.eu

Comparative Metabolism and Species-Dependent Biotransformation Rates

The biotransformation of this compound varies significantly among different species, which affects its distribution, accumulation, and excretion. The primary metabolic pathways involve the reduction of its nitro groups and the oxidation of its alkyl side-chains. researchgate.net

In rats, the main metabolic route is the reduction of a nitro group to form amino metabolites. researchgate.net The primary metabolite identified is 2-amino-1,3-dimethyl-4,6-dinitro-5-tert-butylbenzene (2-amino-MX), which passes through reactive nitroso and hydroxylamine (B1172632) intermediates. researchgate.net A secondary pathway involves the oxidation of the aromatic methyl groups, a reaction catalyzed by the cytochrome P450 system. researchgate.net Following a single oral dose in rats, approximately 75.5% of the dose is excreted in the feces (primarily via bile) and 10.3% in the urine within 7 days. nih.gov

In humans, the metabolic profile appears to differ. Following oral or dermal administration, the main metabolite recovered in urine is 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzene (4-amino-MX). nih.gov The toxicokinetics in humans are characterized by a long terminal elimination half-life for the parent compound, averaging 70 days, indicating its persistence and accumulation in the body, likely in adipose tissue. nih.gov The metabolite, 4-amino-MX, is eliminated much more quickly, with an average half-life of 11.8 hours. nih.gov

Studies in fish have also revealed species-dependent differences in metabolism and bioaccumulation. gdut.edu.cn Transformation of the nitro group to amino metabolites has been observed in fish, and these metabolites have been detected in aquatic environments. ospar.org The bioaccumulation factor (BAF) for this compound can vary dramatically between fish species, with values ranging from 290 in rudd to 40,000 in eels from the same location, a difference attributed in part to species-dependent biotransformation rates. capes.gov.br

Ecotoxicological Investigations of Musk Xylene

Aquatic Ecotoxicity

The potential for musk xylene to cause harm to aquatic organisms has been evaluated through numerous studies. Both empirical and modeled data indicate that this compound can be hazardous to aquatic life at relatively low concentrations. canada.cacanada.ca

Acute Toxicity to Aquatic Organisms (e.g., Daphnia magna, Algae, Fish)

Acute toxicity tests are designed to determine the concentration of a substance that causes adverse effects in an organism over a short period. For this compound, acute toxicity has been observed in several aquatic species, often at concentrations near or exceeding its water solubility. greenpeace.to

Studies on the water flea, Daphnia magna, have shown varying results for the 48-hour median effective concentration (EC50), the concentration at which 50% of the population shows an effect, typically immobilization. One study reported a 48-hour EC50 of 0.62 mg/L, where behavioral changes were also noted. industrialchemicals.gov.au However, other research has indicated no toxic effects on Daphnia magna at the limit of this compound's reported solubility of 0.15 mg/L. industrialchemicals.gov.au It is important to note that the use of co-solvents in some studies to increase the concentration of this compound in water can influence the observed toxicity. industrialchemicals.gov.au The acute toxicity of this compound's metabolites, such as 4-amino this compound, to Daphnia magna has also been investigated, with some studies showing high toxicity. greenpeace.toresearchgate.net

For fish, a 14-day median lethal concentration (LC50) of 0.4 mg/L has been reported for the zebrafish (Danio rerio) in a semi-static test. industrialchemicals.gov.au In algae, specifically Pseudokirchneriella subcapitata, a 72-hour EC50 for growth rate reduction was found to be 0.24 mg/L. industrialchemicals.gov.au

Acute Toxicity of this compound to Aquatic Organisms

OrganismEndpointConcentration (mg/L)Exposure DurationReference
Daphnia magna (Water flea)EC50 (Immobilization)0.6248 hours industrialchemicals.gov.au
Danio rerio (Zebrafish)LC50 (Mortality)0.414 days industrialchemicals.gov.au
Pseudokirchneriella subcapitata (Green algae)EC50 (Growth rate)0.2472 hours industrialchemicals.gov.au

Chronic and Sublethal Effects in Aquatic Biota

Chronic exposure to lower concentrations of this compound can lead to sublethal effects, impacting the long-term survival and well-being of aquatic populations. These effects can manifest as reproductive issues, developmental abnormalities, and behavioral changes. Chronic toxicity values, including No Observed Effect Concentrations (NOECs) and Lowest Observed Effect Concentrations (LOECs), have been reported to range from 0.01 to 0.68 mg/L for fish and invertebrates. canada.ca

Studies on the reproductive toxicity of this compound in Daphnia magna have been crucial in assessing its long-term environmental risk. greenpeace.to A long-term test on Daphnia magna established a NOEC of 56 µg/L. europa.eu The European Commission's risk assessment for this compound utilized evidence of reproductive toxicity in Daphnia magna to help determine a Predicted No Effect Concentration (PNEC). greenpeace.to

Developmental toxicity has been observed in some aquatic species exposed to this compound. greenpeace.to One study reported specific adverse effects on zebrafish (Danio rerio) at a concentration of 33 µg/L. greenpeace.to Inhibition of larval development was also noted in the marine copepod Acartia tonsa, with a 10% effective concentration (EC10) of 0.01 mg/L. canada.ca However, other research found no developmental effects in zebrafish during 96-hour tests. greenpeace.to Similarly, a study on the early life stages of the South African clawed frog (Xenopus laevis) and zebrafish found no increased mortality, malformations, or growth inhibition after a 96-hour exposure to 400 µg/L of this compound. nih.gov This highlights the species-specific nature of developmental toxicity. greenpeace.to

Sublethal concentrations of this compound can induce behavioral changes and physiological stress in aquatic organisms. Behavioral alterations were observed in Daphnia magna during acute toxicity testing. industrialchemicals.gov.au In zebrafish embryos, an inhibition of heartbeat frequency was observed at a concentration of 10 µg/L. europa.eu Another study on zebrafish early life stages reported a Lowest Observed Effect Concentration (LOEC) of 33 µg/L for effects on heart rate. researchgate.net Furthermore, some synthetic musks, including this compound, have been shown to inhibit the multixenobiotic resistance (MXR) defense system in the gills of marine mussels, which could increase their susceptibility to other toxins. greenpeace.tonih.gov

Developmental Toxicity Studies

Derivation and Application of Predicted No Effect Concentrations (PNECs)

The Predicted No Effect Concentration (PNEC) is an estimate of the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. The derivation of a PNEC for this compound in the aquatic environment has been approached using various methods, including the use of assessment factors on toxicity data and species sensitivity distribution (SSD) models. cadaster.eu

The European Union's risk assessment for this compound established a PNEC for water (PNECwater) of 1.1 µg/L. greenpeace.toeuropa.eu This was derived from a long-term NOEC of 56 µg/L for Daphnia magna and an assessment factor of 50. europa.eu A similar PNEC value was obtained using a 14-day fish study and an assessment factor of 100. europa.eu Another approach, using read-across estimates and an SSD model, resulted in a PNEC of 2 µg/L. cadaster.eu

In Canada, the critical toxicity value (CTV) for aquatic organisms was identified as the EC10 of 0.01 mg/L for the inhibition of larval development in the marine copepod Acartia tonsa. canada.ca An assessment factor of 5 was then applied to account for interspecies variation. canada.ca

The PEC/PNEC ratio, which compares the Predicted Environmental Concentration (PEC) to the PNEC, is used to characterize risk. For this compound, PEC/PNEC ratios for the aquatic environment have generally been found to be at or below 0.1, suggesting a low risk to aquatic organisms in many scenarios. nih.gov However, in some high-use areas without advanced wastewater treatment, the PEC/PNEC ratio for the aquatic compartment can be close to 1, indicating a potential for risk. europa.eu

Derived PNEC Values for this compound in Aquatic Environments

PNEC ValueBasis for DerivationReference
1.1 µg/LBased on a long-term NOEC for Daphnia magna of 56 µg/L and an assessment factor of 50. greenpeace.toeuropa.eu
2 µg/LDerived from read-across estimates using a Species Sensitivity Distribution (SSD) approach. cadaster.eu

Terrestrial Ecotoxicity

Investigations into the terrestrial ecotoxicity of this compound are limited. The compound's release into the terrestrial environment can occur through the application of biosolids from wastewater treatment plants to land. canada.cacanada.cagazette.gc.ca Due to its chemical properties, this compound has a high tendency to adsorb to soils. coastalwiki.org

Specific studies on the effects of this compound on soil-dwelling organisms and terrestrial plants are scarce in the available scientific literature. canada.cacanada.cagazette.gc.ca Regulatory assessments have noted this lack of data, with some suggesting a need for dedicated toxicity studies on soil-dwelling organisms. europa.eu

In the absence of direct data for this compound, some assessments have extrapolated its potential effects from data on musk ketone, a structurally similar nitromusk. canada.cacanada.cagazette.gc.ca Studies on musk ketone have indicated that it is not hazardous to soil-dwelling organisms such as the earthworm Eisenia foetida and the springtail Folsomia candida, with a reported No-Observed-Effect Concentration (NOEC) of >50 mg/kg soil. industrialchemicals.gov.auivl.se Based on the structural and physicochemical similarities, it has been assumed that this compound would have a comparable toxicity profile in the soil environment. canada.cacanada.cagazette.gc.ca A Predicted No-Effect Concentration (PNEC) for this compound in soil has been reported as 0.26 mg/kg. ivl.se However, without direct testing, the actual risk to the terrestrial ecosystem remains uncertain. There is no available information regarding the toxicity of this compound to terrestrial plants. mst.dk

Endocrine Disrupting Potential in Environmental Species

This compound and its metabolites have been investigated for their potential to interfere with the endocrine systems of various environmental species. nih.govgreenpeace.totandfonline.com This concern arises because many lipophilic aromatic compounds are known to interact with hormone receptors. nih.gov The primary focus of this research has been on its potential estrogenic activity.

In vitro studies have yielded mixed results regarding the estrogenic activity of the parent this compound compound. Several studies found that this compound itself does not bind to the estrogen receptors (ER) of the rainbow trout (Oncorhynchus mykiss) or the South African clawed frog (Xenopus laevis). nih.goveuropa.eunih.gov

However, the metabolites of this compound, which are formed through the reduction of its nitro groups in processes like wastewater treatment, show clear estrogenic activity. industrialchemicals.gov.aunih.gov Specifically, the metabolites 2-amino-musk xylene and 4-amino-musk xylene have been shown to competitively bind to the estrogen receptors in both rainbow trout and Xenopus laevis. nih.govnih.gov

Further evidence of estrogenic potential comes from cell proliferation assays. In studies using human MCF-7 breast cancer cells (an in vitro model for detecting estrogenicity), this compound was found to cause a statistically significant increase in cell proliferation. nih.govnih.govpanda.org This effect suggests that the compound can act as a weak estrogen agonist. nih.gov The metabolite 4-amino-musk xylene was also shown to increase the proliferation rate in these cells. nih.govpanda.org It is important to note that the observed estrogenic potency of this compound in these assays was very low compared to the natural hormone 17β-estradiol. nih.govnih.gov

Estrogenic Activity of this compound and its Metabolites
CompoundTest SystemObserved EffectSource
This compoundRainbow Trout (Oncorhynchus mykiss) Estrogen ReceptorNo observed binding nih.govnih.gov
This compoundSouth African Clawed Frog (Xenopus laevis) Estrogen ReceptorNo observed binding nih.govnih.gov
This compoundHuman MCF-7 Breast Cancer CellsIncreased cell proliferation (weak estrogenic activity) nih.govnih.govpanda.org
2-Amino-Musk XyleneRainbow Trout & Xenopus laevis Estrogen ReceptorsCompetitive binding nih.gov
4-Amino-Musk XyleneRainbow Trout & Xenopus laevis Estrogen ReceptorsCompetitive binding nih.gov
4-Amino-Musk XyleneHuman MCF-7 Breast Cancer CellsIncreased cell proliferation nih.govpanda.org

While anti-estrogenic effects have been reported for other synthetic musks, such as AHTN and HHCB in zebrafish, the literature does not indicate similar anti-estrogenic activity for this compound. greenpeace.to The estrogenic effects that are observed for this compound and its metabolites are confirmed to be receptor-mediated. nih.govnih.gov In cell proliferation assays, the increased growth of MCF-7 cells caused by this compound was eliminated when co-incubated with an anti-estrogenic drug, tamoxifen. nih.goveuropa.eunih.gov This demonstrates that the proliferative effect is mediated, at least in part, through the estrogen receptor. nih.gov

The binding of this compound's amino-metabolites to the estrogen receptors of fish and frogs is a competitive interaction, meaning they vie with natural estrogens for the same binding sites on the receptor. nih.govnih.gov

The endocrine-disrupting effects of this compound and its metabolites show variability depending on the species being studied. For instance, the binding affinity of the amino-metabolites to the estrogen receptor differs between rainbow trout and Xenopus laevis. nih.gov In one study, the IC50 (the concentration required to inhibit 50% of binding) for 2-amino-musk xylene was 1.3 +/- 1.1 mM in rainbow trout, while in Xenopus laevis, the IC50 values for 2-amino-musk xylene and 4-amino-musk xylene were significantly lower at 12.9 +/- 10.3 µM and 30.8 +/- 28.5 µM, respectively. nih.gov This suggests that the Xenopus estrogen receptor may be more sensitive to these metabolites than the rainbow trout receptor. d-nb.info

Developmental toxicity studies also highlight species-specific responses. One study reported that this compound significantly reduced the survival times for zebra fish (Danio rerio) larvae at a concentration of 33 µg/L, with a NOEC of 10 µg/L. europa.eugreenpeace.to In contrast, another study found no developmental effects in the same species in 96-hour tests. greenpeace.to These differing results underscore the variability in responses that can be influenced by specific study conditions and species sensitivity.

Species-Specific Binding Affinity (IC50) of this compound Metabolites to Estrogen Receptors
MetaboliteSpeciesIC50 ValueSource
2-Amino-Musk XyleneRainbow Trout (Oncorhynchus mykiss)1.3 +/- 1.1 mM nih.gov
South African Clawed Frog (Xenopus laevis)12.9 +/- 10.3 µM nih.gov
4-Amino-Musk XyleneSouth African Clawed Frog (Xenopus laevis)30.8 +/- 28.5 µM nih.gov

Anti-Estrogenic Effects and Receptor-Mediated Interactions

Cellular and Molecular Responses in Biota

This compound can elicit a range of responses at the cellular and molecular level in various organisms. One significant effect is the induction of cytochrome P450 (CYP) enzymes, which are involved in metabolizing foreign substances. ewg.orginchem.org Studies in rats have shown that this compound is a phenobarbital-type inducer of these enzymes, causing a marked induction of CYP2B proteins and a dose-dependent induction of CYP1A proteins in the liver. inchem.orgethz.ch

In aquatic invertebrates, this compound has been found to inhibit the action of multixenobiotic defense systems. greenpeace.to Specifically, it can inhibit the activity of multidrug efflux transporters in the gills of marine mussels (Mytilus californianus), which could potentially increase the organism's sensitivity to other environmental toxins. greenpeace.topanda.org

More recent molecular studies have explored the mechanisms behind this compound's potential carcinogenicity. Research has shown that this compound can bind to the extracellular domain of the epidermal growth factor receptor (EGFR). nih.gov This binding can activate the MAPK signaling pathway, a crucial pathway involved in cell proliferation and survival, potentially leading to cellular changes and tumorigenesis. nih.gov An in vitro assay determined the equilibrium dissociation constant (KD) for the binding between this compound and the EGFR to be approximately 259 µM, confirming a direct interaction. nih.gov

Summary of Cellular and Molecular Responses to this compound
Biological ResponseOrganism/SystemFindingSource
Enzyme InductionRat (liver)Induction of Cytochrome P450 enzymes (CYP2B, CYP1A) inchem.orgethz.ch
Inhibition of Cellular DefenseMarine Mussel (Mytilus californianus)Inhibition of multidrug efflux transporters in gills greenpeace.topanda.org
Receptor BindingHuman Epidermal Growth Factor Receptor (EGFR)Binds to EGFR with a KD of ~259 µM nih.gov
Signaling Pathway ActivationHuman Liver Cells (in vitro)Potential activation of the MAPK signaling pathway nih.gov
Cell ProliferationHuman MCF-7 Breast Cancer CellsIncreased cell proliferation nih.govnih.govpanda.org

Inhibition of Cellular Efflux Mechanisms and Resultant Accumulation of Xenobiotics

A significant ecotoxicological effect of this compound is its ability to inhibit cellular efflux transporters, which function as a primary defense mechanism against the accumulation of foreign chemicals (xenobiotics). nih.gov These transporters, such as P-glycoprotein (P-gp) and other proteins in the ATP-binding cassette (ABC) family, are responsible for multixenobiotic resistance (MXR), a process that actively expels a wide array of potentially toxic compounds from cells. nih.govresearchgate.net Inhibition of this system can lead to the increased accumulation of other environmental contaminants, thereby sensitizing the organism to their toxic effects, a phenomenon known as chemosensitization. researchgate.netsfu.ca

Studies on the marine mussel Mytilus californianus have demonstrated that this compound is a potent inhibitor of these MXR transporters. nih.govresearchgate.net Research using a competitive substrate transport assay with rhodamine B showed that this compound inhibits the efflux activity in the gill tissue of these mussels in a dose-dependent manner. researchgate.netnih.gov The inhibitory potency of this compound has been quantified through the determination of IC10 and IC50 values, which represent the concentrations required to cause 10% and 50% inhibition of transporter activity, respectively. nih.govnih.gov

A remarkable finding from this research is the long-term nature of the inhibition. A brief, two-hour exposure of mussel gills to this compound resulted in an inhibitory effect that was only partially reversed after a 24 to 48-hour recovery period in clean seawater. nih.gov This suggests that even transient exposure to this compound can lead to a prolonged compromise of the organism's cellular defense system, resulting in the continued accumulation of other toxicants long after the initial exposure has ceased. nih.gov The inhibitory effects of this compound were found to be comparable to the known P-gp inhibitor quinidine (B1679956). researchgate.netnih.gov

Table 1: Inhibitory Potency of this compound and Other Compounds on Efflux Transporter Activity in Mytilus californianus Gills

CompoundTypeIC10 (μM)IC50 (μM)
This compound (MX)Nitromusk0.140.74
Musk Ketone (MK)Nitromusk0.090.89
Galaxolide (HHCB)Polycyclic Musk0.392.56
Tonalide (AHTN)Polycyclic Musk0.291.58
QuinidineReference Inhibitor0.112.01
Verapamil (B1683045)Reference Inhibitor0.010.08
Data sourced from Luckenbach & Epel, 2005. nih.govnih.gov

Oxidative Stress and Genotoxic Markers in Environmental Organisms

The genotoxicity of this compound has been a subject of investigation with some conflicting results over time. Earlier studies using the SOS chromotest and the Salmonella/mammalian microsome test reported that this compound was not mutagenic or genotoxic. nih.govinchem.org However, more recent research has provided evidence of its genotoxic potential in aquatic organisms.

A 2015 study demonstrated that this compound exhibits genotoxic activity, inducing DNA damage in fish even after short exposure times. peerj.comnih.gov This finding suggests that the compound can directly or indirectly harm the genetic material of exposed organisms. nih.gov Continuous exposure to such genotoxins can lead to a buildup in the organisms' bodies, potentially causing deformities or mortality. nih.gov The reactivity of nitro-aromatic compounds like this compound might also result in oxidative stress, a condition characterized by an imbalance of reactive oxygen species (ROS), which can damage cellular structures. canada.ca

Furthermore, some research indicates that this compound may act as a co-mutagen. It has been shown to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. inchem.orgewg.org This induction could potentially increase the metabolic activation of other environmental contaminants into more potent, DNA-damaging forms. nih.gov

Immunomodulatory Effects

The potential for this compound to modulate the immune system of environmental organisms is an area with limited specific research. While some chemicals found in personal care products are generally noted to have the potential to affect immune system function, direct evidence and detailed studies focusing specifically on this compound's immunomodulatory or immunotoxic effects on aquatic species such as fish or invertebrates are not extensively documented in the scientific literature. nih.govmdpi.com One study on the silkworm Bombyx mori noted that this compound exposure had a significant inhibitory effect on juvenile hormone (JH) titer and increased the 20-hydroxyecdysone (B1671079) (20-E) titer, indicating an impact on endocrine and developmental processes in this insect. peerj.com However, direct impacts on immune function markers were not reported. General assessments of pollutants have shown that immunotoxicity is a potential risk for aquatic organisms, leading to reduced resistance to pathogens, but specific data for this compound remains scarce. mdpi.com

Human Exposure Assessment and Health Risk Characterization

Exposure Pathways and Assessment of Exposure Levels

The primary routes of human exposure to Musk xylene include dermal contact with consumer products, oral intake via contaminated food and water, and inhalation from various sources. nih.govsafecosmetics.org

Dermal absorption is a significant pathway for human exposure to this compound, primarily through the use of cosmetics and personal care products containing this fragrance ingredient. industrialchemicals.gov.au In vitro studies using human and guinea pig skin have been conducted to quantify the extent of percutaneous absorption. When applied to human skin in an oil-in-water emulsion or a methanol (B129727) vehicle, approximately 22% of the applied dose of this compound permeated the skin over a 24-hour period. nih.gov In a study with human volunteers, where a dermal dose was applied to the back and excess was removed after 6 hours, a mean of 0.3% of the dose was absorbed, as measured by excretion over 5 days. talkingaboutthescience.com

For comparison, the total absorption in hairless guinea pig skin after 24 hours was significantly higher, at 55% from an emulsion and 45% from a methanol vehicle. nih.gov A permeability constant for this compound through hairless guinea pig skin was calculated to be 6.86 x 10⁻⁵ cm/hr under steady-state absorption conditions. nih.gov Further studies in rats indicated that approximately 20% of a dermally applied dose was absorbed within 48 hours. industrialchemicals.gov.au The European Chemicals Bureau utilized a dermal absorption value of 10% for humans in its risk assessment. industrialchemicals.gov.au

SpeciesVehicle/MethodAbsorption (% of Applied Dose)DurationSource
HumanEthanol solution (in vivo)0.3%5 days (after 6hr exposure) talkingaboutthescience.com
HumanOil-in-water emulsion / Methanol (in vitro)22%24 hours nih.gov
Hairless Guinea PigOil-in-water emulsion (in vitro)55%24 hours nih.gov
Hairless Guinea PigMethanol (in vitro)45%24 hours nih.gov
RatNot specified20%48 hours industrialchemicals.gov.au

Oral exposure to this compound occurs through the consumption of contaminated food, particularly fish, and drinking water. researchgate.net Its presence in the aquatic environment leads to bioaccumulation in aquatic organisms. safecosmetics.org this compound has been detected in freshwater fish samples, river water, and wastewater. nih.gov Consequently, fish consumption is considered a potential route of human ingestion. researchgate.net

The compound has also been identified in human breast milk, indicating systemic distribution in humans and a potential exposure route for infants. nih.gov In studies conducted in Germany, this compound concentrations in human milk ranged from 0.01 to 1.22 mg/kg of fat. nih.gov Monitoring of drinking water has also revealed the presence of this compound, although typically at very low concentrations. For instance, surface water samples from the German Bight and the North Sea showed concentrations ranging from <0.02 to 0.17 ng/L. nih.gov A Canadian assessment used a 95th percentile concentration of 0.000133 µg/L from Lake Michigan surface water to estimate daily intake from drinking water. canada.ca

Sample MatrixConcentration RangeLocation/StudySource
Human Breast Milk0.01 - 1.22 mg/kg fatSouthern Bavaria, Germany nih.gov
Human Adipose Tissue0.02 - 0.22 mg/kg fatGermany nih.gov
Human Blood66 - 270 pg/g plasmaNot specified nih.gov
Surface Water&lt;0.02 - 0.17 ng/LGerman Bight / North Sea nih.gov
Surface Water (for drinking water estimate)0.000133 µg/L (95th percentile)Lake Michigan, USA canada.ca

Inhalation represents another potential pathway for human exposure to this compound. nih.gov This can occur through the direct use of consumer products that release the fragrance into the air, such as sprays and air fresheners. safecosmetics.orgcanada.ca Additionally, due to its persistence, this compound can be found in household dust, which can be inhaled. safecosmetics.org Occupational exposure may also occur via inhalation at workplaces where the compound is produced or used. nih.gov While inhalation from the environment has been considered minimal, direct use of products is likely a more significant source for this route of exposure. nih.gov However, due to the low volatility of this compound, inhalation exposure is generally expected to be very small compared to dermal exposure from cosmetic use. industrialchemicals.gov.au

Oral Intake Through Diet and Drinking Water Consumption

In Vitro and In Vivo Toxicological Assessments in Mammalian Models

This compound has been evaluated in a comprehensive battery of short-term genotoxicity tests. The results from these assays have been consistently negative. nih.gov Studies including the bacterial reverse mutation test (Ames test) with various strains of Salmonella typhimurium showed no mutagenic activity. nih.govnih.gov

Assay TypeTest SystemResultSource
Bacterial Reverse Mutation TestSalmonella typhimurium (Ames test)Negative nih.gov
Gene Mutation AssayMouse Lymphoma CellsNegative nih.gov
Chromosome Aberration AssayChinese Hamster Ovary (CHO) CellsNegative nih.gov
Unscheduled DNA Synthesis (UDS)Primary Rat Hepatocytes (in vitro)Negative nih.gov
Unscheduled DNA Synthesis (UDS)Rat (in vivo)Negative nih.gov
SOS ChromotestEscherichia coli PQ37Negative nih.gov

The carcinogenic potential of this compound was investigated in a long-term oral exposure study using B6C3F1 mice. nih.govsemanticscholar.org In this study, mice were fed a diet containing this compound at levels of 0.075% or 0.15% for 80 weeks. nih.gov The results demonstrated that this compound is carcinogenic in this mouse strain. nih.govsemanticscholar.org

A statistically significant increase in the incidence of liver tumors was observed in both sexes. nih.gov Specifically, there was a clear increase in combined benign (adenoma) and malignant (carcinoma) liver cell tumors. nih.gov Male mice showed a significant positive trend for the occurrence of hepatocellular carcinomas. nih.gov The lowest oral dose that caused cancer (Lowest Observed Adverse Effect Level, LOAEL) in this study was determined to be 70 mg/kg/day. wikipedia.org In addition to liver tumors, the incidences of lung tumors, Harderian gland tumors (in males), and lymphomas were slightly higher in the treated groups compared to the controls. nih.gov The B6C3F1 mouse strain is known to be particularly susceptible to developing liver cancers. europa.euwikipedia.org The observed tumorigenicity, combined with the lack of genotoxicity, suggests a non-genotoxic mode of action, possibly related to the induction of cytochrome P450 enzymes, similar to phenobarbital. europa.euwikipedia.org

Species/StrainSexDietary Dose LevelTumor TypeIncidenceSource
B6C3F1 MouseMale0.075% & 0.15%Hepatocellular CarcinomaSignificant positive trend nih.gov
B6C3F1 MouseMale & Female0.075% & 0.15%Liver Cell Tumors (Benign & Malignant)Clearly increased nih.gov
B6C3F1 MouseMale0.075% & 0.15%Harderian Gland TumorsSlightly higher than control nih.gov
B6C3F1 MouseMale & Female0.075% & 0.15%Lung Tumors & LymphomasSlightly higher than control nih.gov

Endocrine Disrupting Effects in Mammalian Systems

This compound has been investigated for its potential to interfere with the endocrine systems of mammals. Research has particularly focused on its ability to mimic or block the action of hormones, such as estrogens and androgens, and its consequent effects on reproductive health.

Estrogenic Activity in Human Cell Lines (e.g., MCF-7 Breast Cancer Cells)

The potential estrogenic activity of this compound has been evaluated using in vitro methods, most notably the E-screen assay, which utilizes human MCF-7 breast cancer cells. These cells are known to proliferate in the presence of estrogenic substances.

Studies have shown that this compound can induce a statistically significant increase in the proliferation rate of MCF-7 cells. researchgate.netnih.govpanda.org This proliferative effect indicates that this compound exhibits weak estrogenic activity in this human cell line. researchgate.netnih.govewg.org The observed increase in cell proliferation was approximately 29% compared to the negative control in one study. nih.gov The estrogenic potency of this compound was found to be very low in comparison to the natural hormone 17β-estradiol. researchgate.netnih.gov

Further investigations confirmed that this proliferative effect is mediated through the estrogen receptor (ER). researchgate.net When this compound was co-incubated with tamoxifen, a known anti-estrogen, the increase in cell proliferation was prevented, demonstrating an estrogen receptor-mediated mechanism. researchgate.netnih.gov In addition to the parent compound, its metabolite, 4-amino-musk xylene, also demonstrated estrogenic activity in the MCF-7 cell assay. researchgate.netnih.govpanda.org In contrast, some studies investigating binding to estrogen receptors in non-mammalian species (rainbow trout and frog) did not observe binding for the parent this compound compound, although its amino metabolites did show binding affinity. europa.eucapes.gov.br

Table 1: Summary of Estrogenic Activity of this compound in MCF-7 Cells
ParameterFindingSource Citation
Cell LineHuman MCF-7 Breast Cancer Cells researchgate.netnih.gov
EffectStatistically significant increase in cell proliferation researchgate.netnih.govpanda.orggreenpeace.to
MechanismEstrogen Receptor (ER) mediated; effect blocked by tamoxifen researchgate.netnih.gov
Relative PotencyWeak estrogenic activity; potency is low compared to 17β-estradiol researchgate.netnih.gov
Metabolite ActivityThe metabolite 4-amino-musk xylene is also estrogenically active researchgate.netnih.govpanda.org
Androgenic and Anti-androgenic Activity

There is limited direct research available from the reviewed sources specifically investigating the androgenic or anti-androgenic activity of this compound in mammalian systems. While some studies have reported anti-androgenic effects for other synthetic musks, such as certain polycyclic musks, these findings have not been specifically attributed to this compound. researchgate.net

Reproductive Toxicity in Mammalian Models (e.g., Male Reproductive System Effects)

The reproductive toxicity of this compound has been assessed in several mammalian models, with studies yielding varied results depending on the experimental design and endpoints measured.

Animal studies on rats and mice have generally not indicated a direct impairment of fertility or adverse effects on reproductive organs. baua.deindustrialchemicals.gov.au A 90-day dermal toxicity study in rats and a chronic oral carcinogenicity study in mice found no toxic effects on the reproductive organs. baua.deindustrialchemicals.gov.auoecd.org In a peri- and postnatal study in rats, where offspring were exposed in utero and during lactation, no effects on sexual development or fertility were reported. oecd.org Developmental toxicity, such as an increase in extra ribs, was observed only at high dose levels that also caused maternal toxicity. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in one oral rat study was established at 60 mg/kg body weight/day. oecd.org

In contrast to the whole-animal studies, some research suggests a potential for reproductive effects. An in vitro study on bull spermatozoa found that this compound was toxic to both sperm and testicular parenchymal cells. researchgate.net The study noted that this compound exposure affected sperm motility parameters and led to a decrease in the expression of P-glycoprotein (P-gp), a transport protein important for the blood-testis barrier. researchgate.net

Furthermore, some human observational studies have suggested a possible link between this compound exposure and reproductive issues. One study found that higher serum levels of this compound in women were associated with gynecological dysfunctions, including infertility and ovarian insufficiency. nih.govpanda.orgsafecosmetics.org The study also noted that this compound levels were inversely associated with levels of the luteal phase hormones progesterone (B1679170) and estrogen. nih.gov

Table 2: Selected Reproductive and Developmental Toxicity Endpoints for this compound in Rats
Study TypeSpeciesEndpointValueSource Citation
Oral Developmental Toxicity StudyRatNOAEL (Maternal Toxicity)20 mg/kg bw/day oecd.org
Oral Developmental Toxicity StudyRatNOAEL (Developmental Toxicity)60 mg/kg bw/day oecd.org
Peri/Postnatal StudyRatNOEL (Peri/Postnatal Effects)7.5 mg/kg bw/day oecd.org

Organ-Specific Toxicity (e.g., Hepatic Effects)

The liver is a primary target organ for this compound toxicity in mammalian models. Chronic exposure studies have demonstrated clear hepatic effects, including increased liver weight, induction of metabolizing enzymes, and the formation of tumors in mice. europa.euindustrialchemicals.gov.au

This compound is a potent inducer of hepatic phase I and phase II drug-metabolizing enzymes. nih.govnih.gov It has been identified as a novel and specific inducer of Cytochrome P450 1A2 (CYP1A2) in rats. nih.govbsb-muenchen.de Studies have shown that this compound treatment also induces CYP1A1 and CYP2B enzymes. industrialchemicals.gov.aunih.gov The induction of CYP2B enzymes by this compound is considered similar to that caused by phenobarbital, a classic enzyme inducer. europa.euuni-konstanz.de In addition to P450 enzymes, this compound also increases the activity of phase II enzymes, including DT-diaphorase and glutathione (B108866) S-transferase (GST). nih.gov

In a long-term carcinogenicity study, B6C3F1 mice fed diets containing this compound showed a significantly higher incidence of both benign and malignant liver cell tumors compared to control groups. europa.euindustrialchemicals.gov.auwikipedia.org This carcinogenic effect is believed to occur through a non-genotoxic mechanism, as this compound has consistently tested negative in genotoxicity assays. europa.euoecd.org The induction of hepatic enzymes, particularly CYP2B, is thought to play a key role in the development of these liver tumors in mice. europa.eueuropa.eu

Table 3: Summary of this compound-Induced Hepatic Enzyme Induction in Rodents
Enzyme FamilySpecific EnzymeEffectSpeciesSource Citation
Phase I (Cytochrome P450)CYP1A1InductionRat, Mouse industrialchemicals.gov.aunih.gov
CYP1A2Strong and specific inductionRat nih.govnih.govbsb-muenchen.de
CYP2BInduction (Phenobarbital-like)Rat, Mouse europa.euindustrialchemicals.gov.aunih.goveuropa.eu
Phase IIDT-DiaphoraseInductionRat nih.gov
Glutathione S-transferase (GST)InductionRat nih.gov

Quantitative Human Health Risk Assessment Methodologies

To evaluate the potential risk to human health from exposure to chemicals like this compound, regulatory bodies employ quantitative risk assessment methodologies. These methods integrate data on the chemical's toxicity with estimates of human exposure to characterize the level of risk.

Margin of Exposure (MOE) Analysis

A key methodology used in the quantitative risk assessment of this compound is the Margin of Exposure (MOE) analysis. The MOE is a ratio calculated by dividing a toxicological reference point, such as a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL), by the estimated human exposure to the substance. epa.gov

MOE = NOAEL (or LOAEL) / Estimated Human Exposure

The NOAEL is the highest dose at which no statistically or biologically significant adverse effects were observed in an experimental study, while the LOAEL is the lowest dose at which an adverse effect was seen. epa.gov These values are derived from animal studies, such as repeated-dose toxicity studies. For this compound, relevant NOAELs and LOAELs have been established from dermal and oral studies in rodents, with effects on the liver being a key endpoint. europa.euoecd.org

A calculated MOE provides a "safety buffer" between the dose that causes toxic effects in animals and the dose humans are exposed to. epa.gov A larger MOE indicates a lower level of concern. Generally, an MOE of 100 or greater is considered acceptable for risk assessments based on a NOAEL from animal studies. This value incorporates uncertainty factors to account for interspecies differences (animal to human) and intraspecies variability (differences within the human population). epa.gov If the assessment relies on a LOAEL, an additional uncertainty factor is typically applied, making the acceptable MOE 1000 or greater. epa.gov Risk assessments for this compound have indicated that the MOE values are well above 100, and therefore, the risk to human health is considered low under current exposure scenarios. trackbill.com

Table 4: Reported Toxicological Reference Values for this compound
Value TypeValueStudy DetailsSpeciesKey EffectSource Citation
NOAEL10 mg/kg bw/dayBiochemical in vivo studyMouseBiochemical changes europa.eu
NOAEL24 mg/kg bw/day90-day dermal studyRatSystemic toxicity (increased liver weight at higher doses) oecd.org
NOAEL60 mg/kg bw/dayOral developmental studyRatDevelopmental toxicity oecd.org
LOAEL70 mg/kg bw/dayCarcinogenicity studyMouseCarcinogenicity (liver tumors) europa.eu

Development of Health-Based Guidance Values for Human Exposure

The development of health-based guidance values for this compound has been a subject of review by various international regulatory and scientific bodies. These values are derived from toxicological studies to establish levels of exposure that are considered safe for humans.

The Scientific Committee on Consumer Non-Food Products (SCCNFP), the advisory body to the European Commission, has played a significant role in establishing guidance for this compound in cosmetic products. Based on long-term studies in mice and the detection of the substance in human fat and milk, the SCCNFP recommended a reduction in consumer exposure. europa.eu While it was not possible to identify a threshold dose from the available chronic effects data in mice, the committee proposed a maximum daily theoretically absorbed dose of about 10 µg/kg/day from cosmetic products. europa.eu This recommendation was based on a quantitative risk assessment, assuming a tolerable lifetime cancer risk of approximately 1x10-4 for a non-genotoxic carcinogen. europa.eu

Initially, the estimated exposure from cosmetic use was about 20.7 µg/kg/day, which translates to a theoretically absorbable dose of 20.7 µg/kg/day. europa.eu To achieve the recommended reduced exposure, the SCCNFP provided examples such as setting a maximum concentration of 0.1% this compound in any cosmetic product or specific limits for different product types. europa.eu The European Union subsequently set maximum permitted concentrations for this compound in cosmetic products (excluding oral care) at 1.0% in fine fragrances, 0.4% in eau de toilette, and 0.03% in other products. wikipedia.orgpersonalcaremagazine.com

Toxicological studies in animals have been crucial in deriving these guidance values. A No-Observed-Adverse-Effect-Level (NOAEL) is a key metric determined from these studies. For this compound, a NOAEL of 10 mg/kg/day has been identified based on biochemical data from studies showing hepatic effects in mice. europa.eu Another study identified a NOAEL for maternal toxicity in rats at 20 mg/kg bw/day and for developmental toxicity at 60 mg/kg bw/day. baua.de The induction of cytochrome P450 enzymes, considered a likely cause of carcinogenicity in rodents, is viewed as a threshold phenomenon with a no-observed-effect level (NOEL) of 10 mg/kg/day in mice. wikipedia.org

The risk assessment approach often involves calculating a Margin of Exposure (MOE), which compares the NOAEL to the estimated human exposure. A sufficiently large MOE provides confidence that human exposure is well below levels that cause adverse effects in animal studies. For carcinogenicity, a threshold approach has been used in risk characterization, with a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 70 mg/kg/day from a mouse carcinogenicity study being a key reference value. europa.eu

It is important to note that the International Fragrance Association (IFRA) has recommended not to use this compound as or in fragrance ingredients in any finished product application. ifrafragrance.org Furthermore, the European Chemicals Agency (ECHA) has listed this compound as a "substance of very high concern" (SVHC) due to its "very persistent and very bioaccumulative" (vPvB) properties. wikipedia.org

Interactive Data Table: Health-Based Guidance and Toxicological Values for this compound

ParameterValueSpeciesStudy/EndpointSource
Recommended Max. Absorbed Dose~10 µg/kg/dayHumanCosmetic products europa.eu
Permitted Concentration1.0%-Fine fragrances (EU) wikipedia.orgpersonalcaremagazine.com
Permitted Concentration0.4%-Eau de toilette (EU) wikipedia.orgpersonalcaremagazine.com
Permitted Concentration0.03%-Other cosmetic products (EU) wikipedia.orgpersonalcaremagazine.com
NOAEL10 mg/kg/dayMouseBiochemical hepatic effects europa.eu
NOAEL (Maternal Toxicity)20 mg/kg/dayRatDevelopmental toxicity study baua.denih.gov
NOAEL (Developmental Toxicity)200 mg/kg/dayRatDevelopmental toxicity study nih.gov
LOAEL (Carcinogenicity)70 mg/kg/dayMouseLiver tumors wikipedia.orgeuropa.eu
NOEL (Enzyme Induction)10 mg/kg/dayMouseCytochrome P450 induction wikipedia.org

Consideration of Cumulative Exposure and Mixture Effects

Assessing the human health risk of this compound requires consideration of not only exposure from a single source but also cumulative exposure from multiple sources and the potential for mixture effects with other chemicals.

Cumulative Exposure:

Biomonitoring studies have confirmed the presence of this compound in human tissues, including blood, fat, and breast milk, indicating systemic exposure from these various sources. europa.euvalleybreastfeeding.orgresearchgate.netresearchgate.net For instance, this compound has been detected in human milk at concentrations ranging from less than 2 to 150 ng/g lipid weight. valleybreastfeeding.org The detection of this compound in human biological samples underscores the importance of considering cumulative exposure from all potential sources in risk assessment. researchgate.netresearchgate.net

Mixture Effects:

This compound is often used in fragrance formulations that contain other synthetic musks, such as musk ketone and polycyclic musks. ospar.org This co-exposure raises the question of potential mixture effects, where the combined toxicity of the substances could be different from their individual effects.

This compound and musk ketone are both nitroaromatic compounds with similar chemical structures and toxicological profiles. canada.canih.gov The main target organ for repeated exposure to both is the liver. Given their structural and toxicological similarities, it is plausible that they could act via similar mechanisms, potentially leading to additive or synergistic effects. Risk assessments have been conducted for both substances, often in parallel, acknowledging their related nature. europa.eucanada.ca For example, the International Fragrance Association (IFRA) standard for musk ketone restricts the impurity of this compound to 0.1%, highlighting the need to consider their co-occurrence.

Furthermore, in vitro studies have suggested that some synthetic musks, including this compound and musk ketone, may possess estrogenic activity, meaning they can mimic the hormone estrogen. panda.orgnih.gov When present as a mixture, these chemicals could potentially exert combined endocrine-disrupting effects. One study showed that this compound, musk ketone, and a metabolite of this compound could increase the proliferation of human breast cancer cells, an indicator of estrogenic activity. panda.orgnih.gov

The consideration of mixture effects is a complex area of toxicology. While current risk assessments primarily focus on individual substances, the potential for combined effects from exposure to multiple synthetic musks is an important area for ongoing research and future risk characterization efforts.

Advanced Analytical Methodologies for Musk Xylene and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are central to the analysis of musk xylene, providing the necessary separation from complex sample matrices and enabling precise quantification. Gas chromatography (GC) is the predominant method, often coupled with various detectors to achieve high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a powerful and highly specific method for the trace analysis of this compound. This technique offers excellent selectivity and sensitivity by utilizing multiple reaction monitoring (MRM), which minimizes matrix interference. gasanalysisservices.com

In a typical GC-MS/MS workflow, the sample extract is injected into the GC, where this compound is separated from other components on a capillary column, such as a DB-5MS. researchgate.netnih.gov Following separation, the analyte enters the mass spectrometer. In the MS/MS setup, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored in the third quadrupole. This two-stage mass filtering significantly enhances the signal-to-noise ratio, allowing for very low detection limits.

For instance, a method for analyzing this compound in cosmetics using GC-MS/MS with negative chemical ionization (NCI) achieved limits of quantification (LOQs) of 50.0 to 500 ng/kg. gasanalysisservices.com Another study on aquatic products reported a limit of detection (LOD) of 0.30 µg/kg for this compound using GC-MS in selected ion monitoring (SIM) mode. researchgate.netnih.gov The use of an isotopic internal standard, such as d15-musk xylene, is often employed to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. gasanalysisservices.com

Table 1: Performance of GC-MS/MS Methods for this compound Analysis

MatrixMethodLimit of Detection (LOD) / Limit of Quantification (LOQ)RecoveriesReference
CosmeticsGC-NCI-MS/MSLOQ: 50.0-500 ng/kg85.81%-103.77% gasanalysisservices.com
Aquatic ProductsGC-MS (SIM)LOD: 0.30 µg/kg79%-104% researchgate.netnih.gov
CreamGC-MS/MSLOD: 0.15-4.86 ng g⁻¹85.6%-109% nih.gov
Human SerumGC-MS/MSMDL: 0.04-0.17 µg/L86–105% sigmaaldrich.com

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the detection of electrophilic compounds, such as the nitrated structure of this compound. The ECD is particularly responsive to molecules containing nitro groups, making it well-suited for the analysis of nitro musks. scioninstruments.com

The principle of GC-ECD involves the passage of the column effluent through a chamber containing a radioactive source (typically Nickel-63) that emits beta particles. These particles ionize the carrier gas (usually nitrogen), creating a steady stream of free electrons and a constant baseline current. When an electrophilic compound like this compound elutes from the column and enters the detector, it captures some of these free electrons, causing a decrease in the current. This drop in current is measured as a peak.

Several studies have successfully employed GC-ECD for the quantification of this compound in various matrices. For example, a method was developed for the determination of this compound in human blood plasma, achieving an absolute detection limit of 0.1 µg/l. The reliability of this method was demonstrated with relative standard deviations for between-day imprecision of 14.9% for samples at 0.5 µg/l and 3.4% for samples at 5.0 µg/l. The results from GC-ECD analysis are often verified using GC-MS.

Table 2: Performance of GC-ECD Method for this compound in Human Blood Plasma

ParameterValueReference
Absolute Detection Limit0.1 µg/l
Within-series Imprecision (0.5 µg/l)12.7% RSD
Within-series Imprecision (5.0 µg/l)2.1% RSD
Between-day Imprecision (0.5 µg/l)14.9% RSD
Between-day Imprecision (5.0 µg/l)3.4% RSD

Gas Chromatography with Pulsed Nitrogen Discharge Detector (GC-PND)

Gas chromatography with a pulsed nitrogen discharge detector (GC-PND), also known as a nitrogen-phosphorus detector (NPD), is a selective detector that is highly sensitive to nitrogen-containing compounds. This makes it a suitable technique for the analysis of this compound and, importantly, its amino-metabolites. The detector's selectivity for nitrogenous compounds allows for their detection in complex environmental matrices with reduced interference from other co-extracted substances. scioninstruments.com

The GC-PND operates by using a thermionic bead (often made of a rubidium salt) heated to a specific temperature in a plasma of hydrogen and air. When nitrogen-containing compounds elute from the GC column and pass over the bead, they undergo a catalytic surface chemical reaction that produces ions. This results in an increase in the current, which is measured as the detector signal.

The primary application of GC-PND in the context of this compound has been the simultaneous analysis of the parent compound and its monoamino metabolites (e.g., 4-NH2-MX and 2-NH2-MX) in various aquatic compartments. scioninstruments.com Research has shown that in the effluents of municipal sewage plants, the concentrations of these amino metabolites can be significantly higher than the parent this compound, highlighting the importance of analytical methods that can detect these transformation products. scioninstruments.com For instance, maximum concentrations of 34 ng/L for 4-NH2-MX were found in sewage effluents, indicating that metabolization is a significant pathway. scioninstruments.com

Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices

The effective extraction and clean-up of this compound from complex sample matrices are critical prerequisites for accurate chromatographic analysis. The choice of technique depends on the nature of the sample (e.g., water, sediment, blood, tissue) and the concentration levels of the analyte.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used and efficient technique for the pre-concentration and purification of this compound from liquid samples, such as water, and from extracts of solid or biological samples. sigmaaldrich.com SPE involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent, while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent.

Various sorbents can be used for the extraction of this compound, including silica (B1680970) gel, Florisil, and polymeric sorbents like Oasis HLB. For example, a method for analyzing synthetic musks in cream used a tandem column approach with a supported liquid extraction (SLE) column coupled with an LC-Alumina-N SPE column for separation and purification. nih.gov In the analysis of cosmetics, a Sep-Pak Silica SPE cartridge was used for clean-up after ultrasonic extraction. The optimization of SPE procedures, including the choice of cartridge, sample pH, and elution solvent, is crucial for achieving high recoveries and low detection limits. A study optimizing SPE for water samples achieved method detection limits of 0.09 to 0.18 ng/L for this compound and other musks.

Table 3: Application of SPE in this compound Analysis

MatrixSPE Sorbent/CartridgePurposeReference
WaterOasis HLB / C18Pre-concentration nih.gov
CosmeticsSep-Pak SilicaClean-up
Human BloodSilica gel adsorptionClean-up scioninstruments.com
CreamLC-Alumina-N SPEPurification nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and robust method for extracting analytes from aqueous samples or for partitioning analytes from a primary extraction solvent into a more suitable one for analysis. This technique is based on the differential solubility of the analyte in two immiscible liquids. For the analysis of this compound in biological matrices like human serum, LLE is a common initial step. sigmaaldrich.com

In a typical LLE procedure for serum, the sample is mixed with an organic solvent immiscible with water, such as a mixture of hexane (B92381) and dichloromethane. The this compound, being lipophilic, preferentially partitions into the organic phase. The mixture is shaken vigorously and then allowed to separate. The organic layer containing the analyte is then collected, concentrated, and often subjected to further clean-up, for instance by SPE, before GC analysis. sigmaaldrich.com An integrated method for synthetic musks in human serum based on LLE followed by SPE clean-up demonstrated good recoveries of 86–105%. sigmaaldrich.com

Matrix-Specific Cleanup Procedures

The effective isolation of this compound from complex matrices is a critical first step in its analysis. The choice of cleanup procedure is highly dependent on the sample origin, with different approaches required for environmental and biological samples to remove interfering substances. researchgate.net

For environmental samples such as water, sediment, and soil, a common approach involves liquid-liquid extraction or solid-phase extraction (SPE). mdpi.comacs.org SPE, in particular, is widely used due to its efficiency in separating analytes from interfering co-extractants. mdpi.com Various sorbents are employed in SPE, including aminopropyl, Florisil, Alumina-N, and PSA, each with specific affinities for removing different types of matrix components like lipids, sugars, and organic acids. mdpi.com For instance, Florisil has been shown to be effective in minimizing interferences in fish samples and is also used as an in-cell clean-up sorbent in pressurized liquid extraction (PLE) of sewage sludge. mdpi.comnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with a cleanup step, has also been successfully applied to sediment and beach sand samples. nih.govup.pt

Biological matrices, such as adipose tissue, blood, and milk, are often more complex due to their high lipid content. researchgate.netresearchgate.net Cleanup of these samples typically involves extraction with organic solvents followed by adsorption chromatography on materials like silica gel or Florisil, or gel permeation chromatography. researchgate.net For cosmetic samples, which can range from simple solutions to complex creams and lotions, procedures may be as straightforward as direct extraction or may require more elaborate cleanup steps like solid-phase extraction. researchgate.netresearchgate.netresearchgate.net For example, a method for analyzing this compound in creams involves extraction with a water and isopropanol (B130326) mixture, followed by separation using tandem solid-phase extraction columns. researchgate.net

Quantitative Analysis and Method Validation

Accurate and reliable quantification of this compound is essential for assessing its environmental fate and potential exposure. This is achieved through rigorous method validation, which includes the determination of detection and quantification limits, as well as assessment of accuracy, precision, and reproducibility.

Detection and Quantification Limits (DLs, QLs)

The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified. These limits vary depending on the analytical technique and the sample matrix.

For this compound, various analytical methods have been developed with a wide range of detection and quantification limits. For instance, in cosmetics, a method utilizing solid-phase extraction and gas chromatography-tandem mass spectrometry (GC-MS/MS) reported a limit of quantitation (LOQ) of 5 µg/kg. researchgate.net In aquatic products, a GC-MS method achieved a limit of detection (LOD) of 0.30 µg/kg. researchgate.net For human blood analysis, GC-MS methods have demonstrated detection limits as low as 5 pg/g in plasma. iarc.fr The choice of instrumentation also plays a significant role; for example, GC-QqQ-MS/MS can offer significantly lower detection limits compared to GC-SQ/MS. mdpi.com

MatrixAnalytical MethodLODLOQReference
CosmeticsSPE-ID-GC-MS/MS-5 µg/kg researchgate.net
CreamSLE-SPE-GC-MS/MS0.15-4.86 ng/g0.49-16.21 ng/g researchgate.net
Aquatic ProductsMASP-GC-MS0.30 µg/kg- researchgate.net
Beach SandQuEChERS-GC-MS7.85 x 10⁻⁴ - 3.75 x 10⁻² ng/g- up.pt
Human BloodGC/MS5 pg/g (plasma)- iarc.fr
Human BloodGC-ECD0.04-0.08 µg/L- oup.com
Fish TissueGC-SIM-MS2.4-16 ng/g- researchgate.net
Fish TissueGC-MS/MS5.1-397 ng/g- researchgate.net
FishGC-SQ/MS1.03-4.61 ng/g (MDL)3.10-18.1 ng/g (MQL) mdpi.com
Sewage SludgePLE-IL-HS-SDME-GC-MS/MS0.5-1.5 ng/g2.5-5 ng/g nih.gov

LOD: Limit of Detection, LOQ: Limit of Quantification, MDL: Method Detection Limit, MQL: Method Quantification Limit

Accuracy, Precision, and Reproducibility

The reliability of a quantitative method is determined by its accuracy, precision, and reproducibility. Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery experiments with spiked samples. Precision measures the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD). Reproducibility assesses the consistency of results across different laboratories or over time.

For this compound analysis, various methods have demonstrated good accuracy and precision. In the analysis of cosmetics, mean recoveries have been reported in the range of 81.1%–86.9%, with intra-day and inter-day precision less than 10% and 12%, respectively. researchgate.net In fish samples, apparent recoveries of 79.9%–113% with RSDs of 5.4%–22% have been achieved using GC-SQ/MS, and 83.0%–117% with RSDs of 1.4%–17% using GC-QqQ-MS/MS. mdpi.com For aquatic products, average recoveries ranged from 79% to 104% with RSDs between 1.6% and 13.3%. researchgate.net The use of isotopically labeled internal standards, such as this compound-d9, can significantly improve the precision and accuracy of mass spectrometry-based methods. chemrxiv.org

MatrixAnalytical MethodRecovery (%)RSD (%)Reference
CosmeticsSPE-ID-GC-MS/MS81.1-86.9<10 (intra-day), <12 (inter-day) researchgate.net
CreamSLE-SPE-GC-MS/MS85.6-109<9.8 researchgate.net
FishGC-SQ/MS79.9-1135.4-22 mdpi.com
FishGC-QqQ-MS/MS83.0-1171.4-17 mdpi.com
Aquatic ProductsMASP-GC-MS79-1041.6-13.3 researchgate.net
Beach SandQuEChERS-GC-MS49.9-127.21.9-16.6 up.pt
Human BloodGC-ECD90.2-98.86.9-8.6 oup.com

RSD: Relative Standard Deviation

Identification and Quantification of Polar and Conjugated Metabolites

This compound undergoes biotransformation in organisms, leading to the formation of various metabolites. The primary metabolic pathway involves the reduction of one of the nitro groups to an amino group, resulting in the formation of amino-musk xylene metabolites. nih.gov The main metabolites identified are 2-amino-musk xylene (2-AMX) and 4-amino-musk xylene (4-AMX). nih.govnih.gov Another metabolite, 2-amino-musk ketone (2-AMK), is formed from the related compound musk ketone. nih.gov

The analysis of these more polar metabolites often requires different analytical approaches than the parent compound. They have been detected in various environmental compartments, including river water, sewage, sediment, and biota. nih.gov In sewage plant effluents and river water, amino metabolites can be found at higher concentrations than this compound itself, indicating significant metabolization. nih.gov For instance, maximum concentrations of 34 ng/L for 4-NH2-MX and 250 ng/L for 2-NH2-MK have been reported in sewage plant effluents. nih.gov

In addition to the primary amino metabolites, more polar conjugated metabolites can also be formed. In rats, a glucuronic acid conjugate of what is presumed to be hydroxymethyl-musk xylene has been identified as a major metabolite in bile. nih.gov This conjugate can be further metabolized in the gastrointestinal tract, leading to a complex mixture of urinary metabolites. nih.gov The identification and quantification of these polar and conjugated metabolites are crucial for a comprehensive understanding of the environmental fate and toxicology of this compound.

Regulatory Landscape and Risk Management Strategies for Musk Xylene

International and National Regulatory Classifications

Musk xylene has been scrutinized by numerous international and national regulatory bodies, leading to several key classifications based on its chemical properties and potential hazards.

A primary concern regarding this compound is its behavior in the environment. Regulatory agencies have evaluated it against criteria for persistence, bioaccumulation, and toxicity.

PBT Assessment Summary for this compound

CriterionAssessment FindingRegulatory Conclusion
PersistenceConsidered very persistent in water (half-life >150 days). europa.eu Not considered persistent in sediment. europa.euIdentified as a vPvB (very Persistent and very Bioaccumulative) substance in the EU. wikipedia.orgeuropa.eu
BioaccumulationConsidered very bioaccumulative based on high bioconcentration factors in fish. europa.eu
ToxicityConsidered a "borderline case" for toxicity. europa.euNot formally classified as a PBT substance under REACH, but as a vPvB substance. wikipedia.org

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation provides a framework for controlling chemical risks. Due to its environmental properties, this compound was placed on the Candidate List of Substances of Very High Concern (SVHC) in October 2008. nih.gov

Notably, it was the first substance proposed for the SVHC list based solely on its "very persistent and very bioaccumulative" (vPvB) properties under Article 57e of the REACH regulation. wikipedia.orgnih.govecomundo.eu Its inclusion on the SVHC list triggers legal obligations for companies using the substance, such as providing safety information to customers.

Following its identification as an SVHC, this compound was included in the Authorisation List (Annex XIV) of REACH. reach.lueuropa.eu This action meant that after a specified "sunset date," the substance could not be placed on the market or used in the EU unless a specific authorisation was granted for a particular use.

The carcinogenic potential of this compound has been evaluated by several bodies, resulting in classifications that reflect the limited and sometimes conflicting nature of the available evidence.

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans." wikipedia.orgresearchgate.netinchem.org This classification indicates that the evidence for carcinogenicity is inadequate in humans and inadequate or limited in experimental animals.

In the European Union, this compound has been classified as a Category 2 carcinogen ("suspected human carcinogen") under the CLP Regulation and previously as a Category 3 carcinogen under the Dangerous Substances Directive. wikipedia.org These classifications were primarily based on a single study in mice which showed an increased incidence of liver tumors. wikipedia.orginchem.org However, regulatory reports have acknowledged that this compound represents a "borderline case" regarding its carcinogenicity. europa.eu

Carcinogenicity Classifications for this compound

Agency/RegulationClassificationDescription
IARCGroup 3Not classifiable as to its carcinogenicity to humans. wikipedia.orginchem.org
EU CLP RegulationCarcinogen Category 2Suspected human carcinogen. wikipedia.org
EU Dangerous Substances Directive (former)Carcinogen Category 3Causes concern for humans owing to possible carcinogenic effects but with inadequate information for a satisfactory assessment. wikipedia.org

Listing as a Substance of Very High Concern (SVHC) under REACH Regulation

Policy Interventions and Regulatory Actions

The scientific assessments and classifications of this compound have prompted concrete regulatory actions to restrict its use, particularly in consumer products.

The inclusion of this compound on the REACH Authorisation List (Annex XIV) was a major policy intervention. reach.lueuropa.eu A "sunset date" of August 21, 2014, was set, after which the substance was effectively banned from use and placement on the EU market unless an authorisation was granted. ecomundo.eueuropa.eu Since no companies applied for authorisation to continue its use, the substance is now banned in the European Union. wikipedia.org

Prior to this comprehensive ban under REACH, the use of this compound in cosmetics was already restricted. Under the EU's Cosmetics Directive, its use was permitted only up to certain concentrations: 1% in fine fragrances, 0.4% in eau de toilette, and 0.03% in other products, with a complete prohibition in oral care products. wikipedia.orgindustrialchemicals.gov.au

Beyond the EU, other nations have also taken steps to curtail the use of this compound. In Japan, concerns over the safety of the compound led to a voluntary restriction on its use by industry, a measure that has been in place since 1982. This early action highlights the long-standing nature of the safety concerns associated with nitro musks. In most countries, this compound is now prohibited from use in fragrances. fraterworks.com

European Union REACH Regulation and Cosmetic Products Regulation Restrictions

Development and Assessment of Environmentally Favorable Substitutes for this compound

The phasing out of this compound has necessitated the development and assessment of alternative fragrance ingredients with more favorable environmental profiles. The primary goal has been to find substitutes that provide a similar musk-like scent and fixative properties without the associated concerns of persistence and bioaccumulation. The main categories of synthetic musks that have been considered as replacements are polycyclic musks and macrocyclic musks.

Polycyclic Musks

Initially, polycyclic musks were considered as alternatives to nitromusks. However, concerns have been raised about their own environmental characteristics. While not generally classified as PBT (Persistent, Bioaccumulative, and Toxic) substances, some polycyclic musks have been found to be persistent and have been detected in environmental samples. ospar.orggreenpeace.to As a result, organizations such as the OSPAR Commission have stated that polycyclic musks should not be promoted as suitable substitutes for nitromusks due to their unfavorable characteristics. greenpeace.to

Macrocyclic Musks

Macrocyclic musks have emerged as a more promising and environmentally favorable class of substitutes for this compound. soda.co.jpindustrialchemicals.gov.au These compounds are structurally more similar to the naturally occurring musk compounds, such as muscone, found in musk deer. pmarketresearch.comchemicalbull.com A key advantage of macrocyclic musks is their enhanced biodegradability compared to both nitromusks and polycyclic musks. soda.co.jpcdn-website.com

Several macrocyclic musk compounds have been developed and are commercially available. Examples include:

Globanone® : A biodegradable musk fragrance produced by Symrise using principles of green chemistry to minimize waste during its manufacture. symrise.com

Pentalide (15-pentadecanolide) : Produced by SODA AROMATIC, this macrocyclic musk is noted for its refined scent and high biodegradability. soda.co.jp

Ethylene Brassylate : Another macrocyclic musk that is increasingly used in premium perfume launches. pmarketresearch.com

The development of these substitutes often involves "green chemistry" principles, aiming for more sustainable production processes and end products. chemicalbull.combmvfragrances.com While macrocyclic musks are generally considered safer, ongoing research and assessment are necessary to fully understand their long-term environmental fate and potential toxicological effects. nih.gov The higher cost of some macrocyclic musks has also been a factor in their adoption. cdn-website.com

Table 2: Comparison of Synthetic Musk Characteristics

Musk Type Example Compounds Key Environmental Characteristics Suitability as a Substitute
Nitromusks This compound, Musk KetoneVery Persistent, Very BioaccumulativeUnfavorable, use is prohibited/restricted
Polycyclic Musks Galaxolide (HHCB), Tonalide (AHTN)Persistent, detected in the environmentNot ideal due to unfavorable characteristics
Macrocyclic Musks Globanone®, Pentalide, Ethylene BrassylateMore readily biodegradable, lower bioaccumulation potentialFavorable, considered a safer alternative

Future Research Directions and Unaddressed Knowledge Gaps

Elucidation of Long-Term Environmental Trends and Source Apportionment

While the use of musk xylene has seen a decline in Europe since the 1990s, leading to some downward trends in environmental concentrations, a comprehensive, global long-term picture remains elusive. ospar.org Studies have detected its presence in various environmental compartments, including river water, seawater, sediment, and aquatic biota. ospar.orgwikipedia.org The primary source of this compound and other synthetic musks into the aquatic environment is consistently identified as effluent from wastewater treatment plants (WWTPs), which receive the compounds from the use of personal care and household products. researchgate.netnih.govrsc.orgnih.gov

However, long-term environmental monitoring studies are scarce, making it difficult to definitively evaluate trends in its concentration on a global scale. rsc.orgnih.gov While a study of French coastal areas from 2010-2019 showed a significant decreasing trend for this compound, concentrations of other musks remained stable, suggesting continued usage. ifremer.fr Data from dated sediment cores in Germany showed the first appearance of polycyclic musks around 1965, with peak concentrations in 1980. rsc.orgnih.gov Further long-term monitoring across diverse geographical regions is critical to understand the legacy of past use and the effectiveness of restrictions.

Future research should focus on:

Establishing global monitoring programs: Consistent, long-term monitoring of this compound in various environmental matrices (water, sediment, air, and biota) is needed to establish clear temporal and spatial trends.

Improving source apportionment models: While WWTPs are known as the main pathway, models could be refined to better quantify the contributions from different consumer product categories and atmospheric deposition, especially in mixed industrial and residential areas. core.ac.ukacs.orgwhiterose.ac.uk

Investigating legacy contamination: Research is needed to understand the release of this compound from environmental sinks, such as sediments, and its potential for re-entry into the food web.

Table 1: Environmental Concentrations of this compound and Related Compounds

Comprehensive Toxicological Profiling of All Identified Transformation Products

This compound undergoes transformation in the environment and in organisms, leading to the formation of various byproducts. gdut.edu.cnnih.gov A primary metabolic route involves the reduction of its nitro groups, forming amino metabolites such as 4-amino-musk xylene and 2-amino-musk xylene. nih.goveuropa.eu These transformation products have been detected in WWTP effluents, river water, and biota, sometimes at concentrations higher than the parent compound. nih.gov

Theoretical studies using quantum chemistry predict that the initial transformation of this compound initiated by hydroxyl radicals occurs primarily via hydrogen abstraction from its methyl group, leading to cyclic, aldehyde, and demethylation products. gdut.edu.cnnih.gov While these transformation products were predicted to have decreased aquatic toxicity to fish compared to this compound, they were still classified as toxic or very toxic. gdut.edu.cnnih.gov Crucially, these products were also predicted to exhibit carcinogenic activity, with some showing increased carcinogenicity relative to the parent this compound. gdut.edu.cnnih.gov Another metabolite, p-NH2-musk xylene, formed by gut bacteria, shows a different toxicity profile, notably inhibiting CYP1B enzymes. wikipedia.org

There is an urgent need for further investigation in this area:

Empirical toxicity testing: The toxicological profiles of all major identified transformation products need to be comprehensively evaluated through empirical laboratory studies, rather than relying solely on computational predictions.

Focus on carcinogenicity and endocrine disruption: Research should prioritize assessing the carcinogenic potential and endocrine-disrupting activity of these metabolites, as initial findings suggest these are areas of concern. gdut.edu.cnnih.goveuropa.eu

Environmental occurrence and fate: More studies are required to determine the concentrations, persistence, and fate of these transformation products in various environmental compartments. nih.gov

Mechanistic Studies on Low-Dose, Chronic, and Mixture Effects in Diverse Organisms

The toxicological assessment of this compound has often been based on studies involving high doses over short periods. However, environmental and human exposures are typically characterized by low doses over long durations. There is a significant lack of knowledge regarding the effects of chronic, low-dose exposure. ethz.ch

This compound is not considered genotoxic, but it induces liver tumors in mice at high dietary intakes. wikipedia.orgeuropa.eunih.gov The proposed mechanism is similar to that of phenobarbital, involving the induction of cytochrome P450 enzymes (specifically CYP2B). wikipedia.org This enzyme induction is considered a threshold phenomenon, but the effects at very low, chronic exposure levels are not well understood. wikipedia.orgethz.ch Furthermore, organisms in the environment are exposed to a complex mixture of chemicals, and the effects of this compound in combination with other pollutants are largely unknown. researchgate.net

Key areas for future mechanistic research include:

Chronic low-dose studies: Long-term studies using environmentally relevant concentrations are needed to assess the potential for adverse effects, including carcinogenicity and reproductive toxicity, in a variety of organisms. ethz.chgreenpeace.to

Mixture toxicity: Investigating the synergistic or antagonistic effects of this compound when present in combination with other common environmental contaminants, such as other synthetic musks, pesticides, and pharmaceuticals.

Endocrine disruption pathways: While some studies have investigated estrogenic activity, further research is needed to fully elucidate the mechanisms by which this compound and its metabolites may interfere with endocrine systems in different species. ewg.orgnih.gov

Table 2: Selected Toxicological Data for this compound

Refinement of Human Exposure Assessment Models and Public Health Risk Characterization

Humans are exposed to this compound through various routes, including dermal contact with fragranced products, ingestion of contaminated food and water, and inhalation of indoor dust. nih.govnih.gov Its lipophilic nature leads to bioaccumulation, and it has been detected in human blood, adipose tissue, and breast milk. nih.govindustrialchemicals.gov.autandfonline.com The elimination half-life from human blood plasma has been estimated to range from 63 to 107 days. nih.gov

Current risk assessments face several uncertainties. While dermal absorption from cosmetics is considered relatively low, oral exposure via contaminated food chains may be a more significant contributor. nih.gov There is a lack of comprehensive data on human toxicity and carcinogenicity, making a final evaluation of public health risk difficult. nih.govresearchgate.net Although some assessments conclude no substantial human risk at current exposure levels, these are often based on limited data and may not fully account for chronic or mixture effects. nih.govresearchgate.net

Future efforts should be directed towards:

Improving exposure models: Developing more sophisticated models that integrate multiple exposure pathways (dermal, oral, inhalation) and sources (cosmetics, detergents, food) to provide a more accurate picture of total human exposure.

Expanding biomonitoring: Conducting larger-scale human biomonitoring studies across different populations and geographic locations to better understand exposure levels and identify vulnerable groups.

Addressing data gaps in human toxicology: While animal studies provide some insight, there is a critical need for more data on the potential health effects in humans, particularly concerning long-term, low-dose exposures and the effects of metabolites. researchgate.net

Re-evaluating risk characterization: Public health risk characterizations should be periodically updated to incorporate new data on exposure, toxicity of transformation products, and potential for mixture effects.

Further Investigation into the Ecotoxicological Implications of Efflux Transporter Inhibition Across Various Taxa

A significant, yet under-investigated, toxicological mechanism of this compound is its ability to inhibit multixenobiotic resistance (MXR) transporters. ewg.orgresearchgate.net These transporters, such as P-glycoprotein, are a crucial cellular defense mechanism in many organisms, actively pumping a wide range of foreign chemicals (xenobiotics) out of cells. researchgate.netstanford.edu

Studies have shown that this compound can inhibit these efflux pumps in marine mussels (Mytilus californianus) and affect the ATPase activity of the zebrafish Abcb4 transporter. researchgate.netusp.ac.fj By inhibiting this defense system, this compound can act as a "chemosensitizer," increasing the intracellular accumulation and toxicity of other pollutants that would normally be expelled by the cell. researchgate.netstanford.edu This raises concerns that even at concentrations not directly toxic, this compound could enhance the harmful effects of other environmental contaminants. stanford.edu

This area requires significant further research:

Broadening taxonomic scope: Investigating the inhibition of efflux transporters by this compound in a wider range of aquatic and terrestrial organisms to understand the prevalence of this effect.

In vivo consequences: Conducting studies to determine the real-world ecotoxicological consequences of MXR inhibition, such as increased bioaccumulation of other toxins and enhanced toxicity in environmentally relevant scenarios.

Identifying potent inhibitors: Characterizing the inhibitory potential of this compound's transformation products, as they may also contribute to this chemosensitizing effect.

Development of Novel Remediation Technologies for Environmental Contamination by this compound

Given the persistence of this compound in the environment, particularly in soil and sediment, the development of effective remediation technologies is crucial. nih.govjbse.net Current research into removing synthetic musks from contaminated media is limited, with a greater focus on water treatment than on soil or sediment remediation. jbse.net

Recent studies have begun to explore several potential remediation approaches for soils contaminated with synthetic musks:

Chemical Oxidation: While some synthetic musks can be degraded by chemical oxidation, the process may not be sufficient to reduce concentrations below risk control values. jbse.net Advanced oxidation processes (AOPs) based on UV light show high reactivity with most synthetic musks. researchgate.net

Ex-situ Thermal Desorption: This technology shows promise, with removal efficiency increasing significantly with temperature. However, continuously increasing the temperature may not be economically viable for improving the effect. jbse.net

Cement Kiln Co-processing: This method has been suggested as an effective way to remediate contaminated soil to meet standards while achieving resource utilization. jbse.net

Bioremediation and In-situ Chemical Oxidation (ISCO): The use of reagents like colloidal activated carbon, engineered calcium peroxide, and other chemical oxidants (e.g., persulfate-based products) are being explored for in-situ treatment of contaminated groundwater and soil. researchgate.netevonik.com

Future research should aim to:

Optimize existing technologies: Refining the parameters for technologies like thermal desorption and chemical oxidation to improve efficiency and cost-effectiveness for this compound.

Explore bioremediation pathways: Identifying and cultivating microorganisms capable of degrading this compound and its persistent metabolites.

Develop novel materials and methods: Investigating new sorbents, catalysts, and in-situ application techniques for the targeted removal of this compound from water and soil.

Conduct pilot-scale and field studies: Moving promising laboratory-scale technologies to pilot and field trials to assess their effectiveness under real-world environmental conditions. researchgate.net

Q & A

Q. What are the key chemical and physical properties of musk xylene that influence its environmental persistence?

this compound (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene) has a log octanol/water partition coefficient (log P) of 5.20, indicating high lipophilicity and bioaccumulation potential . It is virtually insoluble in water (0.15 mg/L) but soluble in organic solvents like ethanol and diethyl ether. Its vapor pressure is 0.13 Pa at 20°C, contributing to atmospheric dispersal . These properties underpin its persistence in aquatic systems (>150-day half-life) and adsorption to soils .

Q. How can this compound be detected and quantified in biological and environmental samples?

Gas chromatography coupled with mass spectrometry (GC/MS) is the primary method for detecting this compound and its metabolites. For example, hemoglobin-bound metabolites like 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzene can be isolated via alkaline hydrolysis and derivatized for GC/MS analysis, achieving detection limits as low as 13 fmol/mg hemoglobin . Environmental samples (e.g., fish tissue, water) require solid-phase extraction or stir-bar sorptive extraction (SBSE) prior to GC/MS to account for low concentrations (e.g., 0.008 mg/kg wet weight in fish liver) .

Q. What are the standard protocols for assessing this compound’s acute toxicity in animal models?

Acute oral toxicity studies in rodents typically administer this compound at doses up to 4,000 mg/kg body weight, with endpoints including mortality, hepatocyte enlargement, and liver weight changes . Subchronic exposure models (e.g., dietary administration in B6C3F1 mice) evaluate dose-dependent effects on cytochrome P450 enzymes (e.g., CYP1A2 induction) and histopathological alterations in the liver .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s hepatotoxicity and metabolic disruption?

In vivo studies should combine histopathology (e.g., hematoxylin-eosin staining for hepatocyte hypertrophy) with enzyme activity assays (e.g., CYP1A1/2 induction via ethoxyresorufin-O-deethylase activity) . Dose-response relationships can be established using dietary administration (e.g., 0–1,000 mg/kg diet in mice) over 90 days, followed by liver homogenate analysis for total cytochrome P450 content . In vitro models (e.g., primary rat hepatocytes) may assess nitroreductase-mediated metabolite formation and DNA adduct detection via ³²P-postlabeling .

Q. What methodological approaches are used to resolve contradictions in this compound’s genotoxicity data?

Discordant results (e.g., negative Ames tests vs. in vivo micronucleus assay positives) require tiered testing. Initial bacterial reverse mutation assays (OECD 471) with metabolic activation (rat S9) should be followed by mammalian cell systems (e.g., CHO cell chromosomal aberration assays, OECD 473) . Discrepancies may arise from species-specific metabolic pathways; thus, complementary in vivo micronucleus tests (OECD 474) in rodents are critical . Recent studies also recommend metabolite-specific genotoxicity screening (e.g., hemoglobin adduct quantification ).

Q. How can environmental fate models predict this compound’s bioaccumulation in aquatic ecosystems?

Use fugacity-based models (e.g., EQC, EPI Suite) parameterized with this compound’s log P (5.20), biodegradation half-life in soil (60 days), and water (150 days) . Field validation requires sediment core sampling (e.g., LC-MS/MS analysis) and trophic magnification studies (e.g., δ¹⁵N isotope analysis in zooplankton-fish food webs) to assess biomagnification potential . Note that this compound’s amino metabolites may exhibit higher polarity and mobility, necessitating separate modeling .

Q. What experimental designs address the lack of human carcinogenicity data for this compound?

Epidemiologic studies are limited by low exposure levels; thus, surrogate approaches include:

  • Biomonitoring : Quantify hemoglobin adducts (e.g., 4-amino metabolites) in human blood as a proxy for nitroreductase activity and long-term exposure .
  • Cross-species extrapolation : Compare murine hepatocellular adenoma/carcinoma incidence (e.g., 12-month dietary exposure in mice ) with in vitro human liver microsome assays to assess metabolic activation differences.
  • Omics integration : Transcriptomic profiling (RNA-seq) of exposed human cell lines (e.g., HepG2) can identify oncogenic pathways (e.g., PI3K/Akt) .

Methodological Considerations

  • Statistical Analysis : For dose-response studies, use nonlinear regression (e.g., Hill equation) to model enzyme induction thresholds .
  • Replication : Ensure ≥3 biological replicates in in vivo studies to account for inter-individual variability in cytochrome P450 expression .
  • Contamination Control : During GC/MS analysis, avoid latex gloves and paper tissues, which may introduce this compound artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.